5-Bromo-2,3-dimethyl-2H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVKOVKNBREERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467624 | |
| Record name | 5-Bromo-2,3-dimethyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878064-16-5 | |
| Record name | 5-Bromo-2,3-dimethyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dimethyl-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dimethyl-2H-indazole is a substituted indazole derivative. The indazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Understanding the physicochemical properties of this specific molecule is crucial for its potential application in drug discovery and development, influencing aspects such as solubility, permeability, and target binding. This technical guide provides a summary of the available and estimated physicochemical data for this compound, detailed experimental protocols for their determination, and a workflow for physicochemical property assessment.
Core Physicochemical Properties
Quantitative data for this compound is not extensively available in the literature. The following tables summarize the known data for the target compound and estimated values based on the closely related isomer, 5-bromo-2,7-dimethyl-2H-indazole.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂ | United States Biological[1] |
| Molecular Weight | 225.09 g/mol | United States Biological[1] |
| CAS Number | 878064-16-5 | United States Biological[1] |
| IUPAC Name | 5-bromo-2,3-dimethylindazole | Fluorochem[2] |
| Canonical SMILES | CC1=C2C=C(Br)C=CC2=NN1C | Fluorochem[2] |
Table 2: Estimated Physicochemical Properties (Based on 5-Bromo-2,7-dimethyl-2H-indazole)
| Property | Estimated Value | Source |
| Molecular Weight | 225.08 g/mol | PubChem[3] |
| XLogP3 | 2.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Exact Mass | 223.99491 Da | PubChem[3] |
| Topological Polar Surface Area | 17.8 Ų | PubChem[3] |
| Heavy Atom Count | 12 | PubChem[3] |
Note: These values are for the isomer 5-bromo-2,7-dimethyl-2H-indazole and should be used as estimations for this compound.
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of a compound. The following are representative protocols that can be applied to this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
-
Capillary tubes (sealed at one end)
-
Thermometer[4]
-
Spatula[5]
-
Mortar and pestle (optional)[5]
Procedure:
-
Ensure the sample of this compound is finely powdered. If necessary, gently grind a small amount using a mortar and pestle.[4]
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.[4]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range represents the melting point.[5]
Solubility Determination
Assessing the solubility of a compound in various solvents is fundamental to understanding its behavior in different environments.[7][8]
Materials:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
Procedure:
-
Add a precisely weighed amount (e.g., 1 mg) of this compound to a test tube.
-
Add a specific volume (e.g., 1 mL) of the desired solvent to the test tube.[7]
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1 minute).[7]
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is soluble at that concentration. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility limit.
-
For aqueous solutions, the pH should be measured, and the solubility in acidic and basic solutions can indicate the compound's acidic or basic nature.[9]
LogP (Octanol-Water Partition Coefficient) Determination: Shake-Flask Method
LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.[11][12]
Materials:
-
Separatory funnel or glass vials with screw caps
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Shaker or vortex mixer
Procedure:
-
Prepare a stock solution of this compound in either n-octanol or the aqueous phase.
-
Add equal volumes of the n-octanol and aqueous phase to the separatory funnel or vial.[13]
-
Add a known amount of the stock solution to the biphasic system.
-
Shake the mixture vigorously for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.[14]
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully sample a precise volume from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a novel compound like this compound.
Caption: Workflow for Physicochemical Property Determination.
Conclusion
The physicochemical properties of this compound are fundamental to its potential as a lead compound in drug discovery. While experimental data is sparse, this guide provides a framework for its determination through established protocols. The presented workflow and methodologies offer a systematic approach for researchers to characterize this and other novel chemical entities, thereby facilitating their progression in the drug development pipeline. The provided data, though partially estimated, serves as a valuable starting point for further investigation.
References
- 1. usbio.net [usbio.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 5-bromo-2,7-dimethyl-2H-indazole | C9H9BrN2 | CID 44119469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Bromo-2,3-dimethyl-2H-indazole
CAS Number: 878064-16-5
This technical guide provides a comprehensive overview of 5-Bromo-2,3-dimethyl-2H-indazole, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, a plausible synthetic route, and its emerging role in the development of novel therapeutics, particularly in the field of targeted protein degradation.
Chemical Properties and Data
| Property | Value |
| CAS Number | 878064-16-5 |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| Appearance | Predicted: White to off-white solid |
| Purity | Typically available as >95% |
| Predicted ¹H NMR | Aromatic protons (3H), two distinct methyl singlets (3H each) |
| Predicted ¹³C NMR | Signals corresponding to 9 carbon atoms, including aromatic and methyl carbons |
| Predicted IR (cm⁻¹) | Peaks associated with C-H (aromatic and aliphatic), C=C (aromatic), C-N, and C-Br stretching |
| Predicted Mass Spec (m/z) | [M]+ and [M+2]+ isotopic pattern characteristic of a bromine-containing compound |
Experimental Protocols: A Plausible Synthetic Route
A specific, peer-reviewed synthesis protocol for this compound is not widely documented. However, a plausible and efficient method would involve the N-alkylation of a suitable precursor, 5-bromo-3-methyl-1H-indazole. This approach is based on established methodologies for the regioselective alkylation of indazole scaffolds.
Proposed Synthesis of this compound
Reaction: N-methylation of 5-bromo-3-methyl-1H-indazole.
Materials:
-
5-bromo-3-methyl-1H-indazole
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Reagents for workup and purification (e.g., water, ethyl acetate, brine, silica gel)
Procedure:
-
To a solution of 5-bromo-3-methyl-1H-indazole in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for a specified time to allow for the deprotonation of the indazole nitrogen.
-
Cool the reaction mixture back to 0 °C and add the methylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford the desired this compound.
Note: The regioselectivity of the N-alkylation of indazoles can be influenced by the choice of base, solvent, and methylating agent. The formation of the N1-methylated isomer is also possible, and chromatographic separation is crucial to isolate the desired N2-isomer.
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a key building block in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation. Commercial suppliers have categorized this compound as a "Protein Degrader Building Block," indicating its utility in the construction of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The indazole moiety can serve as a core scaffold or a component of the ligand that binds to either the protein of interest or the E3 ligase.
The workflow for utilizing a building block like this compound in PROTAC synthesis and the general mechanism of PROTAC action are illustrated in the following diagrams.
Caption: Workflow for PROTAC Synthesis.
Caption: PROTAC Mechanism of Action.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its primary utility lies in its role as a versatile building block for the synthesis of targeted protein degraders. While detailed experimental data remains limited in the public domain, its structural features and commercial availability make it an important tool for medicinal chemists working on the development of next-generation therapeutics. Further research into its synthesis and applications will undoubtedly continue to expand its role in pharmaceutical research and development.
Spectroscopic Profile of 5-Bromo-2,3-dimethyl-2H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound 5-Bromo-2,3-dimethyl-2H-indazole. Due to the limited availability of public domain spectral data for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic analysis. The experimental protocols provided are generalized for the acquisition of such data for small organic molecules.
Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 878064-16-5 |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| Chemical Structure | (A chemical structure diagram would be placed here in a full whitepaper) |
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of related indazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | d | 1H | H-7 |
| ~ 7.3 - 7.5 | dd | 1H | H-6 |
| ~ 7.2 - 7.3 | d | 1H | H-4 |
| ~ 4.1 | s | 3H | N-CH₃ |
| ~ 2.6 | s | 3H | C-CH₃ |
Note: Chemical shifts are referenced to a standard internal solvent signal. The precise chemical shifts of the aromatic protons can be influenced by the solvent.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-7a |
| ~ 148 | C-3 |
| ~ 129 | C-6 |
| ~ 125 | C-4 |
| ~ 122 | C-3a |
| ~ 118 | C-7 |
| ~ 115 | C-5 |
| ~ 35 | N-CH₃ |
| ~ 12 | C-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) |
| ~ 1610 | Medium-Strong | C=N stretch |
| ~ 1580, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 1050 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 224/226 | ~100 / ~98 | [M]⁺ (presence of Br isotopes) |
| 209/211 | Moderate | [M - CH₃]⁺ |
| 144 | Moderate | [M - Br]⁺ |
| 116 | Moderate | [M - Br - N₂]⁺ or [M - Br - HCN]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for indazole derivatives.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. The spectral width is set to cover a typical range of 0-15 ppm. A sufficient number of scans are performed to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: The acquired data is processed using appropriate software. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet (for solid samples): 1-2 mg of the solid sample is ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
-
Thin Film (for liquid or low-melting solid samples): A small amount of the sample is placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[1]
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.[3]
-
Ionization:
-
Electron Ionization (EI): Suitable for relatively volatile and thermally stable compounds. It often provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a broader range of compounds, typically producing the protonated molecule [M+H]⁺.[4]
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector generates the mass spectrum. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition.[3]
Workflow for Spectroscopic Analysis
Caption: Generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
molecular structure of 5-Bromo-2,3-dimethyl-2H-indazole
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. This compound belongs to the indazole class of nitrogen-containing heterocyclic molecules, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1] This document collates available data to serve as a foundational resource for researchers engaged in drug discovery and development involving indazole derivatives.
Molecular Identity and Physicochemical Properties
This compound is a substituted indazole with a bromine atom at the 5-position and two methyl groups at the N-2 and C-3 positions of the indazole core. The "2H" designation indicates that the substituent on the pyrazole ring nitrogen is at position 2, which is a key structural feature influencing the molecule's spatial arrangement and chemical properties.
The compound is commercially available as a highly purified solid and requires storage at low temperatures (-20°C) to ensure stability.[2] Specific experimental data on properties such as melting point and solubility are not widely published.
| Property | Data | Reference |
| IUPAC Name | 5-bromo-2,3-dimethylindazole | [3] |
| CAS Number | 878064-16-5 | [2][3] |
| Molecular Formula | C₉H₉BrN₂ | [2][3] |
| Molecular Weight | 225.09 g/mol | [2] |
| Canonical SMILES | CC1=C2C=C(Br)C=CC2=NN1C | [3] |
| InChI Key | USVKOVKNBREERF-UHFFFAOYSA-N | [3] |
| Physical Form | Highly Purified Solid | [2] |
| Storage | Store at -20°C | [2] |
Synthesis Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a logical synthetic route can be constructed based on established methods for 2H-indazole synthesis. A prevalent and robust method is the one-pot, three-component reaction catalyzed by copper, which efficiently forms the 2H-indazole core.[1]
Proposed Synthetic Pathway
A plausible synthesis would involve the N-methylation of 5-bromo-3-methyl-1H-indazole. Alternatively, a multi-component approach starting from a corresponding brominated benzaldehyde could be employed. Below is a detailed, generalized protocol for the synthesis of a 2-substituted-2H-indazole, which can be adapted for this specific target molecule.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2-Substituted-2H-Indazoles [1][4]
This protocol describes a general method for synthesizing the 2H-indazole scaffold.
Materials:
-
Appropriate 2-Bromobenzaldehyde derivative (e.g., 2,5-dibromobenzaldehyde as a precursor)
-
Primary amine (e.g., Methylamine)
-
Sodium Azide (NaN₃)
-
Copper(I) Iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromobenzaldehyde derivative (1.0 mmol), the primary amine (1.2 mmol), sodium azide (2.0 mmol), copper(I) iodide (0.1 mmol), and TMEDA (0.1 mmol).
-
Add anhydrous DMSO (5 mL) to the flask to dissolve and suspend the reagents.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and perform an extraction with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-substituted-2H-indazole.
(Note: Subsequent methylation at the C-3 position would be required if not already present in the starting materials to yield the final target compound.)
Structural Characterization
Detailed experimental spectroscopic and crystallographic data for this compound are not available in the public domain. Characterization of this molecule would rely on standard analytical techniques.
Spectroscopic Data (Predicted)
While experimental spectra are unavailable, the following table summarizes the predicted chemical shifts and characteristics expected from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses. These predictions are based on established principles and data from structurally similar indazole compounds.[5][6]
| Technique | Predicted Data / Expected Observations |
| ¹H NMR | - Two singlets in the aliphatic region (2.0-4.0 ppm) corresponding to the two methyl groups (N-CH₃ and C-CH₃).- Three distinct signals in the aromatic region (7.0-8.0 ppm) for the protons on the benzene ring, likely showing doublet and doublet-of-doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | - Two signals in the aliphatic region (< 40 ppm) for the methyl carbons.- Multiple signals in the aromatic/heterocyclic region (110-150 ppm) corresponding to the nine carbons of the indazole core. The carbon attached to bromine would be shifted downfield. |
| Mass Spec. | - A characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 224 and 226. |
Crystallographic Data
As of this writing, the crystal structure of this compound has not been deposited in public crystallographic databases. Therefore, experimental data on bond lengths, bond angles, and solid-state conformation are not available. X-ray crystallography would be required to definitively determine these parameters.
Biological Context and Potential Applications
Indazole-containing derivatives are of significant interest in medicinal chemistry due to their wide array of biological activities.[7][8] The indazole scaffold is a key component in several FDA-approved drugs, including those for cancer and antiemetic applications.[1] While this compound has not been specifically evaluated in many public studies, its structural motifs suggest potential for biological activity.
-
Anticancer Activity: Many substituted indazoles are potent inhibitors of various protein kinases, which are crucial targets in oncology. The substitution pattern can be tuned to achieve selectivity and potency.[7][9]
-
Antimicrobial Activity: The indazole nucleus is found in compounds with activity against bacteria, fungi, and protozoa. Some derivatives have been shown to act as DNA gyrase inhibitors.[6][8]
-
Anti-inflammatory Activity: Certain indazole derivatives have demonstrated anti-inflammatory properties, including the inhibition of enzymes like cyclooxygenase-2 (COX-2).[6]
The presence of a bromine atom at the 5-position provides a handle for further synthetic modification, such as cross-coupling reactions (e.g., Suzuki, Heck), allowing for the creation of diverse chemical libraries for screening.
Conclusion
This compound is a synthetically accessible heterocyclic compound with potential applications in drug discovery, stemming from the well-documented biological activities of the indazole scaffold. This guide summarizes its core molecular and chemical identity based on available data. A significant opportunity for future research lies in the full experimental characterization of this molecule, including detailed spectroscopic analysis, X-ray crystallography, and a systematic evaluation of its biological activity profile. Such data would be invaluable for unlocking its full potential in medicinal chemistry programs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Substituted 2H-Indazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The indazole scaffold, a bicyclic heteroaromatic system, is a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] Among its isomeric forms, substituted 2H-indazoles have garnered significant attention for their therapeutic potential across various diseases, including cancer, inflammation, and infectious diseases.[3][4][5] This technical guide provides a comprehensive overview of the biological activities of substituted 2H-indazoles, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this field.
Anticancer Activity
Substituted 2H-indazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key protein kinases crucial for tumor growth and survival, as well as the induction of apoptosis.[8][9]
Quantitative Anticancer Data
The anticancer potential of various substituted 2H-indazoles has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative 2H-indazole derivatives against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2-aryl-3-substituted | A549 (Lung Carcinoma) | 15 | [10] |
| HT-29 (Colon Adenocarcinoma) | 53.55 | [10] | ||
| HepG2 (Hepatocellular Carcinoma) | 7.34 | [10] | ||
| Compound B | 2-aryl-3-substituted | A549 (Lung Carcinoma) | 7.10 | [10] |
| HT-29 (Colon Adenocarcinoma) | 56.28 | [10] | ||
| HepG2 (Hepatocellular Carcinoma) | 17.87 | [10] | ||
| Compound 5b | Indazole derivative | A549 (Lung Carcinoma) | Noteworthy | [7] |
| MCF7 (Breast Adenocarcinoma) | Noteworthy | [7] | ||
| Compound 5'j | Indazole derivative | A549 (Lung Carcinoma) | Noteworthy | [7] |
| MCF7 (Breast Adenocarcinoma) | Noteworthy | [7] |
Key Signaling Pathways in Anticancer Activity
Substituted 2H-indazoles exert their anticancer effects by modulating several critical signaling pathways.
Many 2H-indazole derivatives function as inhibitors of protein kinases that are often dysregulated in cancer.[8][11] These include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[12] Inhibition of VEGFR-2 can stifle tumor growth.
-
SGK1 (Serum/Glucocorticoid-Regulated Kinase 1): Involved in cell survival and proliferation.[8]
-
Tie2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2): Another important receptor in angiogenesis.[8]
-
c-Src (Proto-oncogene tyrosine-protein kinase Src): Plays a role in cell proliferation, survival, and metastasis.[8]
Caption: VEGFR-2 Signaling Pathway and Inhibition by 2H-Indazoles.
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Some 2H-indazoles have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.
Caption: Intrinsic Apoptosis Pathway Induced by 2H-Indazoles.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted 2H-indazole derivatives and a vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Several 2H-indazole derivatives have been identified as potent and selective COX-2 inhibitors.[1][2]
Quantitative Anti-inflammatory Data
The inhibitory activity of 2H-indazoles against COX-2 is typically reported as IC50 values.
| Compound ID | Substitution Pattern | COX-2 IC50 (µM) | Reference |
| Compound 18 | 2,3-diphenyl-2H-indazole | Exhibits in vitro inhibitory activity | [1][2] |
| Compound 21 | 2,3-diphenyl-2H-indazole | Exhibits in vitro inhibitory activity | [1] |
| Compound 23 | 2,3-diphenyl-2H-indazole | Exhibits in vitro inhibitory activity | [1][2] |
| Compound 26 | 2,3-diphenyl-2H-indazole | Exhibits in vitro inhibitory activity | [1] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Methodology:
-
Enzyme Preparation: A solution of human recombinant COX-2 enzyme is prepared in a reaction buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with the test 2H-indazole compounds or a known inhibitor (e.g., celecoxib) for a specified time.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX-2.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA).
-
Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
Antimicrobial Activity
Substituted 2H-indazoles have also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.[1][2][13]
Quantitative Antimicrobial Data
The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microbe.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Compound 2 | N-aryl substituted | E. faecalis | ~128 |[13] | | Compound 3 | N-aryl substituted | E. faecalis | ~128 |[13] | | Compound 5 | N-aryl substituted | S. aureus | 64 - 128 |[13] | | | | S. epidermidis | 64 - 128 |[13] | | Compound 18 | 2,3-diphenyl-2H-indazole | Candida albicans | Growth inhibition |[1][2] | | | | Candida glabrata | Growth inhibition |[1][2] | | Compound 23 | 2,3-diphenyl-2H-indazole | Candida albicans | Growth inhibition |[1][2] | | | | Candida glabrata | Growth inhibition |[1][2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of an antimicrobial agent.
Methodology:
-
Compound Dilution: Prepare a serial dilution of the 2H-indazole derivative in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neurological Activity
Indazole derivatives are also being explored for their potential in treating neurological disorders.[14][15] They have been shown to interact with targets such as monoamine oxidase (MAO) and various kinases implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[14][16]
Synthesis of Substituted 2H-Indazoles
A common route for the synthesis of 2-phenyl-2H-indazole derivatives involves the Cadogan reductive cyclization.[1] Further functionalization, such as palladium-catalyzed arylation, can be employed to introduce substituents at the 3-position.[1]
Caption: General Synthesis Workflow for 2,3-Disubstituted 2H-Indazoles.
Substituted 2H-indazoles represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models for cancer, inflammation, and infectious diseases warrants further investigation. This technical guide provides a foundational resource for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds, with the ultimate goal of developing novel and effective therapeutic agents.
References
- 1. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional significance of Tie2 signaling in the adult vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. Angiopoietin/Tie2 Signaling Regulates Tumor Angiogenesis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. ashpublications.org [ashpublications.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Solubility of 5-Bromo-2,3-dimethyl-2H-indazole: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2,3-dimethyl-2H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide addresses the solubility of this compound, providing a theoretical framework, predictive analysis, and a detailed experimental protocol for its determination. While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this guide offers the necessary tools for researchers to generate this critical information.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Chemical Structure | - | |
| CAS Number | 878064-16-5 | [1] |
| Molecular Formula | C₉H₉BrN₂ | [1] |
| Molecular Weight | 225.09 g/mol | [1] |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Polarity Prediction | Moderately polar | Based on structure |
The structure reveals a bicyclic aromatic system (indazole) which is generally nonpolar, substituted with a polar bromine atom and two methyl groups. The nitrogen atoms in the indazole ring also contribute to its polarity. The overall polarity will be a balance of these features.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This means that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further divided into:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding.[2] Given the presence of nitrogen atoms, this compound may exhibit some solubility in these solvents, although the bulky nonpolar regions might limit it.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents are polar but do not have acidic protons for hydrogen bonding.[2] These are often good solvents for moderately polar organic compounds. It is predicted that this compound will show good solubility in this class of solvents.
-
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and are not effective at solvating polar molecules.[2] The aromatic core of the indazole might allow for some interaction with aromatic solvents like toluene through π-stacking. However, overall solubility in highly nonpolar solvents like hexane is expected to be low.
The bromine and methyl substituents on the indazole ring will also influence solubility. The bromine atom adds polarity and polarizability, while the methyl groups increase the nonpolar character and molecular size, which can sometimes decrease solubility.[4]
Proposed Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the dissolved solid in the supernatant remains constant over time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered supernatant with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC Method as an Example):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Inject the diluted sample solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
All quantitative data should be summarized in a structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| Dichloromethane | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC | ||
| Toluene | 25 | HPLC | ||
| Hexane | 25 | HPLC |
Visualizing Methodologies
Logical Workflow for Solvent Selection
The following diagram illustrates a logical approach to selecting solvents for solubility testing based on the structural characteristics of this compound.
References
stability and storage conditions for 5-Bromo-2,3-dimethyl-2H-indazole
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended , a compound of interest in medicinal chemistry and materials science. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.
Chemical and Physical Properties
While detailed experimental data on the stability of this compound is not extensively published, understanding its basic properties is the first step in ensuring its proper handling and storage.
Molecular Formula: C₉H₉BrN₂[1][2][3] Molecular Weight: 225.09 g/mol [1][2] CAS Number: 878064-16-5[1][2][3]
Indazoles are a class of nitrogen-containing heterocyclic compounds that are generally stable but can be sensitive to specific conditions. As with many halogenated organic compounds, exposure to light, extreme temperatures, and certain reactive materials should be minimized to prevent degradation.
Recommended Storage Conditions
Proper storage is paramount to preserving the quality of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets.
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | -20°C | [1][2] |
| Container | Store in original, tightly sealed containers. | [4] |
| Lined metal can, plastic pail, or polyliner drum are suitable. | [4] | |
| Atmosphere | Store in a well-ventilated, dry area. | [4] |
| Incompatibilities | Store away from incompatible materials and foodstuffs. | [4] |
Handling and Use
To ensure user safety and maintain the compound's purity, the following handling procedures are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.
-
Ventilation: Use the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Contamination Prevention: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.[4]
-
Dispensing: For maximum recovery of the product, especially when supplied in a vial, centrifuge the original vial before removing the cap.[1][2]
-
Disposal: Dispose of unused compounds and any contaminated materials in accordance with local, state, and federal regulations.[4]
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound, from receiving the compound to its long-term storage.
Caption: Recommended workflow for handling and storage of this compound.
Stability and Degradation
While specific degradation pathways for this compound are not well-documented in publicly available literature, general knowledge of indazole chemistry suggests potential sensitivities. Indazole derivatives can be susceptible to strong oxidizing agents and extreme pH conditions. The bromine substituent may also participate in various chemical reactions under specific conditions, potentially leading to degradation of the parent molecule. Therefore, avoiding harsh chemical environments is crucial for maintaining its stability.
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols for the stability testing of this compound. Researchers planning to use this compound in long-term studies or in formulations should consider conducting their own stability assessments under conditions relevant to their specific application. This may include testing for degradation under various temperatures, light exposures, and in the presence of other formulation components.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional chemical handling expertise. Always refer to the SDS provided by the supplier for complete safety and handling information.
References
A Technical Guide to the Preliminary Biological Screening of 5-Bromo-2,3-dimethyl-2H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive framework for the preliminary biological screening of 5-Bromo-2,3-dimethyl-2H-indazole derivatives. Indazole scaffolds are prominent in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] This document provides detailed experimental protocols, data presentation formats, and visual workflows to guide researchers in evaluating the therapeutic potential of this specific class of indazole derivatives. The methodologies and illustrative data presented herein are based on established practices for the screening of analogous indazole compounds.
General Workflow for Preliminary Biological Screening
The initial assessment of a novel compound like this compound involves a multi-tiered screening process to identify potential therapeutic activities. This typically begins with in vitro assays against a panel of cancer cell lines and various microbial strains.
References
- 1. longdom.org [longdom.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2,3-dimethyl-2H-indazole
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the discovery and historical evolution of synthetic methodologies for 2,3-dimethyl-2H-indazole. This important heterocyclic motif is a key structural component in numerous pharmacologically active compounds, most notably as a central building block in the angiogenesis inhibitor, Pazopanib.
Introduction
Indazoles, bicyclic heterocyclic aromatic organic compounds, have been a subject of extensive research in medicinal chemistry due to their wide range of biological activities. The 2,3-dimethyl-2H-indazole core, in particular, represents a "privileged scaffold," frequently appearing in molecules exhibiting significant therapeutic potential. This guide will delve into the historical context of indazole synthesis, explore the development of regioselective methylation strategies crucial for the synthesis of the title compound, and provide detailed experimental protocols for key synthetic transformations.
Historical Perspective: From Fischer to Jacobson
The journey into the synthesis of the indazole ring system began in the late 19th century. While Emil Fischer's work on indoles is more widely known, his contemporary, Jacobson, developed a key method for indazole synthesis. The Jacobson synthesis, a modification of the Griess diazotization, involves the treatment of N-acetyl-o-toluidine with nitrous acid to induce an intramolecular cyclization. This early work laid the foundation for accessing the fundamental indazole core.
A significant challenge in the synthesis of substituted indazoles, including 2,3-dimethyl-2H-indazole, is the control of regioselectivity. The indazole ring possesses two nitrogen atoms (N1 and N2) that can undergo alkylation, leading to the formation of isomeric products. The desired 2,3-dimethyl-2H-indazole requires specific methylation at the N2 position of a 3-methyl-1H-indazole precursor.
Key Synthetic Strategies
The most prevalent and industrially relevant approach to 2,3-dimethyl-2H-indazole relies on a multi-step sequence starting from 3-methyl-1H-indazole or its derivatives. This typically involves:
-
Nitration: Introduction of a nitro group at the 6-position of 3-methyl-1H-indazole to facilitate subsequent functionalization and to serve as a precursor for an amino group.
-
Regioselective N-Methylation: The critical step of introducing a methyl group at the N2 position of 3-methyl-6-nitro-1H-indazole.
-
Reduction of the Nitro Group: Conversion of the 6-nitro group to a 6-amino group.
-
Deamination (optional): Removal of the 6-amino group to yield the unsubstituted 2,3-dimethyl-2H-indazole.
The regioselectivity of the N-methylation step is paramount and can be controlled by the choice of reagents and reaction conditions.
Logical Workflow for the Synthesis of 2,3-dimethyl-2H-indazole
Caption: Synthetic pathway to 2,3-dimethyl-2H-indazole.
Quantitative Data Summary
The following tables summarize quantitative data for key steps in the synthesis of 2,3-dimethyl-2H-indazole and its vital precursor, 2,3-dimethyl-6-nitro-2H-indazole.
Table 1: Regioselective N-Methylation of 3-Methyl-6-nitro-1H-indazole
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of 2,3-dimethyl-6-nitro-2H-indazole (%) | Reference |
| Dimethyl carbonate | Triethylenediamine (DABCO) | DMF | Reflux | 6 | 81.1 | [1] |
| Dimethyl carbonate | Triethylenediamine (DABCO) | DMF/Isopropanol | 70 | 20 | 70.6 | [2] |
| Trimethyl orthoformate | Boron trifluoride etherate | Dichloromethane | -70 to RT | 17 | Not specified | [2] |
| Trimethylammonium tetrafluoroborate | - | Acetone | RT | 3 | 73 | [2] |
| Iodomethane | Sodium | 2-Propanol | Reflux | 5 | Not specified (yield of crude solid was 12g from 13g starting material) | [3] |
Table 2: Reduction of 2,3-Dimethyl-6-nitro-2H-indazole
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of 2,3-Dimethyl-2H-indazol-6-amine (%) | Reference |
| Tin(II) chloride | 2-Methoxyethylether/HCl | 0 to RT | 0.75 | 86.8 (as HCl salt) | [3] |
Experimental Protocols
Synthesis of 3-Methyl-1H-indazole
A common route to the starting material, 3-methyl-1H-indazole, involves the diazotization of 2-aminoacetophenone followed by reduction.[4]
Procedure:
-
2-Aminoacetophenone (81 g) is added to 600 ml of hydrochloric acid (37%).
-
An aqueous solution of sodium nitrite (80 g in 400 ml of water) is added dropwise at 0-10 °C over 1 hour.
-
A solution of stannous chloride dihydrate in hydrochloric acid (200 g in 300 ml of 37% HCl) is added, and the mixture is stirred overnight.
-
The reaction mixture is poured into ice water and filtered.
-
The filtrate is adjusted to pH 8, leading to the precipitation of a solid.
-
The solid is filtered to give 71 g of 3-methyl-1H-indazole as an off-white solid (90% yield).[4]
Regioselective N-Methylation to form 2,3-Dimethyl-6-nitro-2H-indazole
This protocol favors the formation of the kinetically controlled N2-methylated product.
Procedure:
-
3-Methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and triethylenediamine (DABCO, 6.40 g, 56 mmol) are dissolved in 100 mL of N,N-dimethylformamide (DMF).[1]
-
The reaction mixture is stirred at room temperature for 15 minutes.[1]
-
Dimethyl carbonate (6.04 g, 67 mmol) is added dropwise.[1]
-
The reaction system is heated to reflux and stirred continuously for 6 hours.[1]
-
Upon completion, the mixture is cooled to room temperature, and 120 mL of water is added with stirring for 15 minutes, causing a light yellow solid to precipitate.[1]
-
The solid product is collected by filtration and dried to yield 8.66 g of 2,3-dimethyl-6-nitro-2H-indazole (81.1% yield).[1]
Characterization Data for 2,3-dimethyl-6-nitro-2H-indazole:
-
Melting Point: 187-187.6 °C[1]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J = 9.2 Hz, 1H), 7.93 (d, J = 8.8 Hz, 1H), 8.51 (s, 1H).[1]
Reduction of 2,3-Dimethyl-6-nitro-2H-indazole to 2,3-Dimethyl-2H-indazol-6-amine
Procedure:
-
2,3-Dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol) is dissolved in 2-methoxyethylether (4.3 ml) with heating and then cooled to 0 °C.[3]
-
Tin(II) chloride (1.6 g, 7.1 mmol) is added under a nitrogen atmosphere.[3]
-
Concentrated HCl (3.2 ml) is added dropwise, maintaining the temperature below 5 °C.[3]
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 45 minutes.[3]
-
Ether (14 ml) is added, and the resulting precipitate is collected to yield the hydrochloride salt of the desired product (0.35 g, 86.8% yield).[3]
Signaling Pathways and Mechanistic Insights
The regioselectivity of the N-methylation of 3-methyl-6-nitro-1H-indazole is a fascinating interplay of kinetic and thermodynamic control.
-
Kinetic Control: Conditions employing reagents like dimethyl carbonate with a base such as DABCO in DMF at elevated temperatures tend to favor the formation of the N2-methylated isomer, which is the kinetically favored product.[5]
-
Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable.[5] Therefore, conditions that allow for equilibration, such as using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), typically yield the N1-methylated isomer as the major product.[5]
Proposed Mechanism for N2-Methylation (Kinetic Control)
Caption: N2-methylation under kinetic control.
Conclusion
The synthesis of 2,3-dimethyl-2H-indazole has evolved from early explorations of the indazole core to highly optimized, regioselective methodologies driven by the demands of the pharmaceutical industry. Understanding the historical context and the underlying mechanistic principles governing these syntheses is crucial for the development of novel, efficient, and scalable routes to this and other valuable indazole-based compounds. This guide provides a foundational knowledge base for researchers to build upon in their pursuit of new therapeutic agents.
References
- 1. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]
- 4. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 2,3-dimethyl-6-nitro-2H-indazole (444731-73-1) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2,3-dimethyl-2H-indazole with various arylboronic acids. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is a critical transformation in the synthesis of pharmaceuticals and functional materials.[1][2] This protocol outlines the optimized reaction conditions, including the choice of catalyst, base, and solvent, to achieve high yields of the desired 5-aryl-2,3-dimethyl-2H-indazole derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in biologically active molecules.[3]
Introduction
The indazole core is a prominent pharmacophore found in a variety of therapeutic agents.[3] The functionalization of the indazole ring system, particularly at the 5-position, allows for the exploration of chemical space and the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating C-C bonds between aryl halides and organoboron compounds.[1][3] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][4]
This application note details a robust and reproducible protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.
Optimized Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes the optimized conditions based on empirical data for structurally similar bromoindazoles.[3][5]
| Parameter | Optimal Condition | Notes |
| Substrate | This compound | |
| Coupling Partner | Arylboronic Acid (1.2 - 1.5 equivalents) | A slight excess of the boronic acid is generally used to ensure complete consumption of the starting bromide. |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Other palladium catalysts such as Pd(PPh₃)₄ can also be used, but Pd(dppf)Cl₂ has been shown to be highly effective for this class of substrates.[3][5] |
| Catalyst Loading | 3 - 5 mol% | Lower catalyst loading can be explored but may require longer reaction times or result in lower yields. |
| Base | Potassium Carbonate (K₂CO₃) (2 - 3 equivalents) | An inorganic base is crucial for the transmetalation step. Cesium carbonate (Cs₂CO₃) can also be an effective, albeit more expensive, alternative.[6] |
| Solvent | 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture | A mixture of an organic solvent and water is often beneficial for dissolving both the organic substrates and the inorganic base.[7] |
| Reaction Temperature | 80 - 100 °C | The optimal temperature may vary depending on the specific arylboronic acid used. Microwave irradiation can also be employed to accelerate the reaction.[4][8] |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to dissolve the reactants (typically a 0.1 to 0.2 M concentration of the bromoindazole).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 - 0.05 eq), to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-aryl-2,3-dimethyl-2H-indazole.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. The protocol described herein provides a reliable and efficient method for the preparation of 5-aryl-2,3-dimethyl-2H-indazoles, which are valuable building blocks for the discovery of new therapeutic agents. By following this detailed procedure, researchers can confidently synthesize a diverse range of indazole derivatives for further investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Bromo-2,3-dimethyl-2H-indazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and form key interactions within the kinase hinge region. The strategic functionalization of the indazole ring is crucial for achieving high potency and selectivity. 5-Bromo-2,3-dimethyl-2H-indazole is a versatile building block for the synthesis of such inhibitors. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for the utilization of bromo-2,3-dimethyl-2H-indazole derivatives in the synthesis of kinase inhibitors, with a focus on the synthesis of a key intermediate for the multi-kinase inhibitor, Pazopanib.
While the following protocols detail the synthesis of a Pazopanib intermediate from the 6-bromo isomer, the principles of the chemical transformations, particularly the Buchwald-Hartwig amination, are directly applicable to the 5-bromo isomer for the generation of novel kinase inhibitor libraries.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound in kinase inhibitor synthesis is its use as a scaffold to be elaborated through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise introduction of various aryl, heteroaryl, and amino groups, which can interact with specific pockets of the kinase active site.
Commonly Targeted Kinase Families:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, a key process in tumor growth.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.
-
c-Kit: A receptor tyrosine kinase implicated in various cancers.
-
PLK4 (Polo-like kinase 4): A key regulator of centriole duplication, often overexpressed in cancer.
Data Presentation
The following tables summarize the biological activity of Pazopanib, a clinically approved kinase inhibitor containing the 2,3-dimethyl-2H-indazole core. This data illustrates the potential of kinase inhibitors derived from this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Pazopanib
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFR-α | 84 |
| PDGFR-β | 84 |
| c-Kit | 74 |
Table 2: Cellular Activity of Pazopanib
| Cell Line | IC50 (µM) | Cancer Type |
| HUVEC (VEGF-stimulated) | 0.021 | - |
| HT-29 | >10 | Colon |
| A549 | >10 | Lung |
| PC-3 | >10 | Prostate |
Experimental Protocols
The following protocol describes the synthesis of a key intermediate for Pazopanib, N,2,3-trimethyl-2H-indazol-6-amine, from 6-bromo-2,3-dimethyl-2H-indazole via a copper-catalyzed amination reaction. This reaction is analogous to the Buchwald-Hartwig amination and demonstrates a common method for introducing nitrogen-based substituents onto the bromo-indazole core.
Protocol 1: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine
Materials:
-
6-Bromo-2,3-dimethyl-2H-indazole
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Copper(I) oxide (Cu₂O) or Copper powder
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 6-bromo-2,3-dimethyl-2H-indazole (1 equivalent), methylamine (2 equivalents), and a catalytic amount of copper(I) oxide (5 mol%) or copper powder (5 mol%).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If copper powder was used, filter the mixture to remove the catalyst.
-
Add water to the reaction mixture and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain an oily residue.
-
Add diethyl ether to the oily residue and stir for 2 hours to induce crystallization.
-
Collect the product crystals by filtration, wash with cold diethyl ether, and dry under vacuum to afford N,2,3-trimethyl-2H-indazol-6-amine.[1]
Visualizations
Synthetic Pathway
Caption: General synthetic route for kinase inhibitors from this compound.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Signaling Pathway
Caption: Inhibition of VEGFR signaling by a 2,3-dimethyl-2H-indazole-based inhibitor.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 5-Bromo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals. The amination of heteroaryl halides, such as 5-Bromo-2,3-dimethyl-2H-indazole, provides a key route to novel indazole derivatives with potential biological activity. This document provides detailed application notes and protocols for this transformation, based on established methodologies for structurally related compounds.
The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for the success of the reaction and is highly dependent on the specific substrates being coupled. For electron-rich and sterically hindered substrates like this compound, careful optimization of the reaction conditions is often necessary to achieve high yields.
Data Presentation: Reaction Conditions for the Amination of Bromoindazoles and Related Heterocycles
| Substrate | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromo-1H-indazole | Aniline | BrettPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 85 |
| 6-Bromo-1H-indazole | Morpholine | RuPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 95 |
| 4-Bromo-1H-imidazole | Aniline | P4 (1-2) | tBuBrettPhos (L4) (1-2) | LHMDS (2.2) | THF | RT-80 | 12 | 87 |
| 5-Bromo-7-azaindole | Various secondary amines | P1 (0.5) | L1 (0.5) | LiHMDS (3.6) | - | - | 0.5 | - |
| Aryl Bromide | Benzyl Amine | [Pd(cinnamyl)Cl]2 (1.5) | XantPhos (6) | DBU (2.0) | Toluene | - | - | 85 |
Note: The data presented is compiled from various sources and is intended to be representative. Actual results may vary.
Experimental Protocols
The following is a general protocol for the palladium-catalyzed amination of this compound. This protocol is a starting point and may require optimization for specific amines and desired scales.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3, or BrettPhos Pd G2) (1-5 mol%)
-
Phosphine ligand (if not using a precatalyst, e.g., XPhos, RuPhos, BrettPhos) (1-5 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)) (1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or Tetrahydrofuran (THF))
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (or palladium source and ligand).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound, the amine, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2,3-dimethyl-2H-indazol-5-amine.
Mandatory Visualization
5-Bromo-2,3-dimethyl-2H-indazole: A Key Precursor for Anti-Cancer Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of 5-Bromo-2,3-dimethyl-2H-indazole have emerged as critical precursors in the synthesis of potent anti-cancer agents. This document provides detailed application notes and protocols for the utilization of this compound in the development of targeted cancer therapies, with a particular focus on the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.
Data Presentation: Anti-Cancer Activity of Pazopanib
Pazopanib, synthesized from a derivative of this compound, exhibits potent inhibitory activity against several key receptor tyrosine kinases implicated in tumor growth and angiogenesis. The quantitative inhibitory data for Pazopanib is summarized in the table below.
| Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| VEGFR1 | 10[1][2] | HUVEC (endothelial) | 0.021[1] |
| VEGFR2 | 30[1][2] | GDM1 (AML) | <1[3] |
| VEGFR3 | 47[1][2] | ARH-77 (Myeloma) | <1[3] |
| PDGFRα | 71[1] | NCI-H716 (Colon) | <1[3] |
| PDGFRβ | 84[1] | G402 (Kidney) | <1[3] |
| c-Kit | 74[1] | CGTH-W-1 (Thyroid) | <1[3] |
| FGFR1 | - | A204 (Rhabdomyosarcoma) | <1[3] |
| FGFR3 | - | CML-T1 (CML) | <1[3] |
Signaling Pathway Targeted by Pazopanib
Pazopanib exerts its anti-cancer effects by inhibiting multiple signaling pathways crucial for tumor angiogenesis and proliferation. The primary targets are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit). By blocking these receptors, Pazopanib disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to reduced tumor growth, vascularization, and metastasis.[4][5]
References
- 1. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 5. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 5-Bromo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse, biologically active heterocyclic compounds utilizing 5-Bromo-2,3-dimethyl-2H-indazole as a versatile starting material. The indazole core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2][3] This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—enabling the introduction of various functionalities at the 5-position of the indazole ring.
The functionalization of the indazole ring system is a critical strategy in drug discovery and development.[4] The methodologies presented herein are based on established procedures for structurally similar bromo-heterocycles and provide a robust starting point for the synthesis of novel compounds for biological screening.
Strategic Approach to Bioactive Heterocycle Synthesis
The core strategy involves leveraging the bromine atom on the this compound scaffold as a handle for introducing molecular diversity through various cross-coupling reactions. This approach allows for the systematic exploration of the chemical space around the indazole core to identify potent and selective bioactive molecules.
Caption: Synthetic strategy for generating bioactive heterocycles.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,3-dimethyl-2H-indazoles
The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5][6] This protocol is adapted for the coupling of this compound with various arylboronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[6]
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.[6]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | 85-95 |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75-90 |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 8 | 80-92 |
Yields are estimates based on similar reactions and may require optimization.[4][7]
Caption: Workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2,3-dimethyl-2H-indazoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[8][9] This protocol describes the coupling of this compound with various primary and secondary amines.
Reaction Scheme:
Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, RuPhos precatalyst, 2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4 mol%)
-
Base (e.g., NaOtBu, LiHMDS, 1.4 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.[10]
-
Seal the flask, then evacuate and backfill with an inert gas (repeat three times).[10]
-
Add this compound, the base, and a stir bar.
-
Add the anhydrous solvent, followed by the amine.[8]
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[10]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.[8]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel.[10]
Data Presentation:
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 70-90 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 65-85 |
| RuPhos Precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 75-95 |
Yields are estimates based on similar reactions and may require optimization.[2]
Caption: Workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2,3-dimethyl-2H-indazoles
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[11] This reaction introduces a linear alkyne moiety, which can serve as a handle for further transformations or as a key structural element in bioactive compounds.[12]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[13]
-
Add the anhydrous solvent and the amine base.[12]
-
Add the terminal alkyne dropwise via syringe.[13]
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Data Presentation:
| Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 80-95 |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 70 | 75-90 |
| PdCl₂(dppf) (4) | CuI (8) | Et₃N | Dioxane | 80 | 70-88 |
Yields are estimates based on similar reactions and may require optimization.[11]
Caption: Workflow for Sonogashira coupling.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
experimental procedure for N-alkylation of 5-Bromo-2,3-dimethyl-2H-indazole
Application Notes and Protocols for N-Alkylation of 5-Bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole core is a significant pharmacophore in medicinal chemistry, with N-alkylated indazoles appearing in numerous therapeutic agents. The regioselective N-alkylation of the indazole ring system is a critical synthetic step that often presents challenges due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2). Direct alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 regioisomers, necessitating carefully controlled reaction conditions to achieve selectivity.[1][2][3][4][5][6][7][8]
This document provides detailed experimental protocols for the selective N-alkylation of a 5-bromo-indazole scaffold. While the specific starting material "5-Bromo-2,3-dimethyl-2H-indazole" suggests an already N-2 substituted indazole, which would lead to a quaternary salt upon further alkylation, it is more probable that the intended starting material is a 5-bromo-1H-indazole derivative. Therefore, the following protocols focus on the selective alkylation at the N-1 and N-2 positions of a generic 5-bromo-1H-indazole.
Factors Influencing Regioselectivity
The outcome of the N-alkylation of indazoles is governed by a delicate interplay of several factors:
-
Steric and Electronic Effects: The position and nature of substituents on the indazole ring significantly influence the regioselectivity. Bulky substituents at the C-7 position can hinder alkylation at N-1, thereby favoring N-2 substitution.[2][6]
-
Reaction Conditions: The choice of base and solvent is paramount in directing the alkylation. Strong, non-coordinating bases in non-polar aprotic solvents tend to favor N-1 alkylation, while polar aprotic solvents and weaker bases can lead to mixtures or favor N-2 products.[1][5][7]
-
Thermodynamic vs. Kinetic Control: N-1 substituted indazoles are generally the thermodynamically more stable isomers.[1][3][4][7] Conditions that allow for equilibration will favor the N-1 product. Conversely, kinetically controlled reactions may favor the N-2 isomer.
Experimental Protocols
Protocol 1: Selective N-1 Alkylation of 5-Bromo-1H-indazole (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product using a strong base in a non-polar aprotic solvent.
Materials and Reagents:
-
5-Bromo-1H-indazole derivative (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide or iodide, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 5-Bromo-1H-indazole.
-
Dissolve the indazole in anhydrous THF (0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated 5-bromoindazole.
Protocol 2: Selective N-2 Alkylation of 5-Bromo-1H-indazole (Mitsunobu Reaction)
The Mitsunobu reaction provides a reliable method for achieving N-2 alkylation of indazoles, often favoring the kinetically controlled product.[1]
Materials and Reagents:
-
5-Bromo-1H-indazole derivative (1.0 equiv)
-
Alcohol (corresponding to the desired alkyl group, 1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-Bromo-1H-indazole, the alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to separate the N-2 alkylated product from the N-1 isomer and reaction byproducts.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of a substituted 5-bromo-1H-indazole, based on literature precedents for similar substrates.
| Protocol | Alkylating Agent | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Major Product | Typical Yield (%) | N-1:N-2 Ratio | Reference |
| 1 | n-Pentyl bromide | NaH | THF | 0 → 50 | 24 | N-1 | 89 | >99:1 | [3] |
| 1 | Ethyl tosylate | Cs₂CO₃ | DMF | RT | - | N-1 & N-2 | - | 53:47 | [1] |
| 2 | n-Pentanol | PPh₃, DBAD | THF | RT | - | N-2 | 58 | 1:2.5 | [2] |
| - | Methyl iodide | K₂CO₃ | DMF | RT | 17 | N-1 & N-2 | 44 (N-1), 40 (N-2) | ~1:1 | [3] |
Note: Yields and regioselectivity are highly dependent on the specific substituents on the indazole ring and the nature of the alkylating agent.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of 5-Bromo-1H-indazole.
Decision Pathway for Regioselective N-Alkylation
Caption: Decision pathway for achieving regioselectivity in indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ucc.ie [research.ucc.ie]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Notes and Protocols: 5-Bromo-2,3-dimethyl-2H-indazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-2,3-dimethyl-2H-indazole is a synthetic heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While specific research on this compound is limited, its structural similarity to key pharmacophores, notably the 2,3-dimethyl-2H-indazol-6-yl moiety present in the multi-kinase inhibitor Pazopanib, suggests its potential as a valuable building block in the development of novel therapeutic agents, particularly in the area of oncology.[3][4]
Pazopanib is a potent inhibitor of several tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit, and is utilized in the treatment of renal cell carcinoma and soft tissue sarcoma.[4][5][6] The 2,3-dimethyl-2H-indazole core plays a crucial role in the activity of Pazopanib.[3] This suggests that derivatives of this compound could be explored as potential kinase inhibitors for cancer therapy.
These application notes provide an overview of the potential applications, synthetic protocols, and biological evaluation methods for this compound based on the current understanding of related compounds.
Potential Applications in Medicinal Chemistry:
-
Kinase Inhibition: The primary and most promising application of this compound is as a scaffold for the design and synthesis of novel kinase inhibitors. The bromo-substituent at the 5-position offers a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) to target specific kinases.
-
Anticancer Drug Discovery: Given the role of the 2,3-dimethyl-2H-indazole moiety in approved anticancer drugs, this compound is a valuable starting point for developing new anti-proliferative agents.[7]
-
Fragment-Based Drug Discovery (FBDD): The core structure can be used as a fragment in FBDD campaigns to identify novel binders to various therapeutic targets.
Data Presentation: Biological Activity of Related Indazole-Based Kinase Inhibitors
While no specific biological data for this compound is publicly available, the following table summarizes the activity of Pazopanib and other relevant indazole derivatives to provide a reference for the potential potency of this class of compounds.
| Compound/Drug Name | Target Kinase(s) | IC50 / Kd (nM) | Cell Line(s) | Reference |
| Pazopanib | VEGFR-1 | 10 | - | [8] |
| VEGFR-2 | 30 | - | [8] | |
| VEGFR-3 | 47 | - | [8] | |
| PDGFR-α | 84 | - | [8] | |
| PDGFR-β | 84 | - | [8] | |
| c-Kit | 74 | - | [8] | |
| Compound 2f | - | 230 - 1150 | 4T1 | [7] |
| Entrectinib | ALK | 12 | - | [1] |
| Axitinib | PLK4 | Ki = 4.2 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible multi-step synthesis of this compound based on established methods for the synthesis of related indazole derivatives.[5][9]
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
5-Bromo-3-methyl-1H-indazole
-
Dimethyl sulfate or Trimethyloxonium tetrafluoroborate
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the reaction mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Bromo-3-methyl-1H-indazole (1 equivalent) in anhydrous DMF.
-
Addition of base: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes.
-
Methylation: Slowly add dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to evaluate the inhibitory activity of this compound against a panel of protein kinases (e.g., VEGFR, PDGFR).
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinases (e.g., VEGFR-2, PDGFR-β)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase, which produces a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
Hypothesized Mechanism of Action: Inhibition of VEGFR Signaling
Based on the activity of structurally related compounds like Pazopanib, this compound is hypothesized to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[6][10]
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the VEGFR signaling pathway.
Disclaimer: The information provided in these application notes is for research purposes only. The biological activities and protocols are based on data from structurally related compounds and should be experimentally validated for this compound. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. nbinno.com [nbinno.com]
- 4. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Pazopanib - Wikipedia [en.wikipedia.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 10. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
Application Notes & Protocols: 5-Bromo-2,3-dimethyl-2H-indazole in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The 5-Bromo-2,3-dimethyl-2H-indazole fragment, in particular, serves as a valuable starting point or intermediate in the synthesis of potent kinase inhibitors.[3] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3]
The utility of the this compound scaffold lies in its specific structural features. The dimethylated indazole core provides a rigid framework that can be appropriately substituted to achieve high-affinity binding to the ATP-binding site of various kinases. The bromine atom at the 5-position serves as a key functional handle for introducing further chemical diversity through cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[4]
Derivatives of this and related indazole scaffolds have shown significant inhibitory activity against several important oncological targets, including Spleen Tyrosine Kinase (SYK), Janus Kinases (JAKs), and Aurora kinases.[5][6] These kinases are integral components of signaling pathways that control cell proliferation, differentiation, and survival.[7][8] For instance, the JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its aberrant activation is implicated in various cancers and inflammatory diseases.[6][7] The development of inhibitors based on the indazole scaffold, such as Pazopanib and Axitinib, highlights the therapeutic potential of this chemical class.[3][9]
Quantitative Data
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors that incorporate a dimethyl-indazole core, showcasing the potency achieved with this scaffold.
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Source |
| Pazopanib | VEGFR-2 | 30 | [10] |
| Axitinib | VEGFR-2 | 0.2 | [10] |
| Cerdulatinib (PRT062070) | SYK | 1.2 | |
| Cerdulatinib (PRT062070) | JAK1 | 10 | |
| Cerdulatinib (PRT062070) | JAK2 | 4 | |
| Cerdulatinib (PRT062070) | JAK3 | 0.8 | |
| Cerdulatinib (PRT062070) | TYK2 | 9.7 | |
| Indazole Derivative 123 | Aurora A | 26 | [11] |
| Indazole Derivative 123 | Aurora B | 15 | [11] |
| Entrectinib (Indazole Derivative 127 ) | ALK | 12 | [11] |
Note: Data for Cerdulatinib is derived from publicly available sources and is provided for comparative purposes.
Experimental Protocols
Protocol 3.1: General Synthesis of 5-Bromo-indazole Derivatives
This protocol provides a generalized method for the synthesis of indazole derivatives, which can be adapted for the specific synthesis of this compound and its subsequent elaboration. The synthesis often starts from substituted anilines or benzaldehydes.[12][13]
Step 1: Bromination of the Starting Material (Example: 3-fluoro-2-methylaniline) [12]
-
Dissolve the starting aniline (1 equivalent) in a suitable solvent such as acetonitrile.
-
Cool the solution to a temperature between -10°C and 10°C.
-
Slowly add N-bromosuccinimide (NBS) (1 to 1.2 equivalents).
-
Allow the reaction to proceed for 1-2 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the brominated intermediate.
Step 2: Diazotization and Cyclization to form the Indazole Ring [12]
-
Dissolve the brominated aniline intermediate in an acidic medium (e.g., acetic acid).
-
Heat the solution to approximately 110°C.
-
Add a diazotizing agent, such as isoamyl nitrite, dropwise while maintaining the temperature.
-
Continue the reaction for 3-5 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and concentrate to dryness.
-
Purify the crude product by slurrying in a solvent like methanol, followed by filtration to yield the protected indazole.
Step 3: Deprotection (if necessary) [12]
-
Suspend the protected indazole (e.g., 1-acetyl-5-bromo-indazole) in a mixture of methanol and water.
-
Add a base such as potassium carbonate or potassium bicarbonate.
-
Stir the mixture at room temperature for 12 hours.
-
Add water to precipitate the product, filter, wash with water, and dry to obtain the final 5-bromo-indazole product.
Protocol 3.2: VEGFR-2 Kinase Assay (Luminescent) [10]
This protocol describes a common method to evaluate the inhibitory activity of compounds against a target kinase.
-
Reagent Preparation : Prepare a 1x Kinase Buffer by diluting a 5x stock solution with distilled water. Prepare a master mix containing the 1x Kinase Buffer, ATP, and the kinase substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Compound Preparation : Prepare serial dilutions of the test compounds (derived from this compound) in DMSO.
-
Assay Plate Setup : To a white 96-well plate, add the kinase, the test compound dilutions, and the vehicle control (DMSO).
-
Reaction Initiation : Add the Master Mix to all wells to start the kinase reaction.
-
Incubation : Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Add a luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.
-
Signal Measurement : Incubate for 15 minutes at room temperature to allow the luminescent signal to stabilize.[10] Read the luminescence using a microplate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Workflow for Fragment-Based Drug Discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enteropathy-associated T-cell lymphoma - Wikipedia [en.wikipedia.org]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 13. 2H-Indazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2,3-dimethyl-2H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] The 5-Bromo-2,3-dimethyl-2H-indazole scaffold, in particular, is a valuable building block in medicinal chemistry. The development of a robust and scalable synthetic route is crucial for advancing research and enabling the production of these compounds for further investigation and potential clinical applications.
These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on a practical and efficient methodology. The protocol is designed to be adaptable for large-scale production, with considerations for process optimization and safety.
Synthetic Strategy
The proposed synthesis follows a multi-step route starting from a commercially available substituted o-nitrobenzaldehyde. The key steps involve a reductive cyclization to form the 2H-indazole core, followed by N-alkylation to introduce the methyl group at the N-2 position. This approach is designed for efficiency and scalability.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process for the synthesis of the target compound.
Step 1: Synthesis of 5-Bromo-3-methyl-2H-indazole
This step involves the reductive cyclization of a suitable precursor. A well-established method for the synthesis of 2H-indazoles is the Davis-Beirut reaction, which involves the reaction of an o-nitrobenzaldehyde with a primary amine.[4]
-
Materials:
-
2-Amino-5-bromobenzaldehyde
-
Methylhydrazine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of 2-amino-5-bromobenzaldehyde (1.0 eq) in ethanol (10 vol), add methylhydrazine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Add a solution of sodium hydroxide (2.0 eq) in water (5 vol) and continue stirring for 1 hour.
-
Neutralize the reaction mixture with hydrochloric acid until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Bromo-3-methyl-2H-indazole.
-
Step 2: N-Methylation of 5-Bromo-3-methyl-2H-indazole
This step introduces the second methyl group at the N-2 position of the indazole ring.
-
Materials:
-
5-Bromo-3-methyl-2H-indazole
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of 5-Bromo-3-methyl-2H-indazole (1.0 eq) and potassium carbonate (2.0 eq) in acetone (15 vol), add dimethyl sulfate (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Data Presentation
Table 1: Reagents and Materials for a 10g Scale Synthesis of this compound
| Step | Reagent | MW ( g/mol ) | Equivalents | Amount | Volume |
| 1 | 2-Amino-5-bromobenzaldehyde | 214.04 | 1.0 | 10.0 g | - |
| Methylhydrazine | 46.07 | 1.2 | 2.58 g | 2.6 mL | |
| Ethanol | 46.07 | - | - | 100 mL | |
| Sodium hydroxide | 40.00 | 2.0 | 3.74 g | - | |
| 2 | 5-Bromo-3-methyl-2H-indazole | 211.05 | 1.0 | (from Step 1) | - |
| Dimethyl sulfate | 126.13 | 1.5 | 8.95 g | 6.7 mL | |
| Potassium carbonate | 138.21 | 2.0 | 13.0 g | - | |
| Acetone | 58.08 | - | - | 150 mL |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Parameter | Value |
| 1 | Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours | |
| Expected Yield | 75-85% | |
| 2 | Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 2-4 hours | |
| Expected Yield | 80-90% | |
| Overall | Purity (after purification) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key considerations for the scale-up of the synthesis process.
Process Optimization and Scale-Up Considerations
-
Temperature Control: Both reaction steps are exothermic. For larger scale synthesis, careful control of the reaction temperature is critical to ensure safety and prevent side reactions. The use of a jacketed reactor with automated temperature control is highly recommended.
-
Reagent Addition: The dropwise addition of reactive reagents like methylhydrazine and dimethyl sulfate is important to control the reaction rate and temperature. On a larger scale, this should be done using a calibrated addition pump.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent heat transfer, especially in heterogeneous mixtures like the N-methylation step.
-
Solvent Selection: While the described solvents are effective, for industrial-scale production, alternative solvents with higher flash points and better environmental profiles may be considered.
-
Purification: Recrystallization is a highly effective and scalable purification method for the intermediate. For the final product, column chromatography may be replaced with large-scale preparative HPLC or by developing a robust crystallization procedure to achieve the desired purity.
-
Safety: Dimethyl sulfate is highly toxic and a suspected carcinogen. All handling of this reagent must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An appropriate quenching agent should be readily available.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction in Step 1 | Insufficient heating or reaction time. | Ensure the reaction mixture reaches reflux and extend the reaction time if necessary. Monitor by TLC/LC-MS. |
| Poor quality of starting materials. | Use high-purity starting materials. | |
| Low yield in Step 2 | Incomplete methylation. | Increase the amount of dimethyl sulfate or extend the reaction time. |
| Formation of N1-isomer. | While N2-alkylation is generally favored for 3-substituted indazoles, the reaction conditions can be optimized (e.g., solvent, base) to improve regioselectivity. | |
| Difficulty in purification | Presence of closely related impurities. | Optimize the reaction conditions to minimize side product formation. For chromatography, try different solvent systems or use a different stationary phase. Develop an optimized recrystallization procedure. |
Conclusion
This document provides a comprehensive guide for the scale-up synthesis of this compound. By following the detailed protocols and considering the key aspects of process optimization and safety, researchers and drug development professionals can efficiently produce this valuable compound for their ongoing research and development activities. The provided framework allows for adaptation and further optimization to meet specific production requirements.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2,3-dimethyl-2H-indazole Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-2,3-dimethyl-2H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The most significant contributor to low yields is often the lack of regioselectivity during the N-methylation step, leading to the formation of the undesired N1-isomer (5-Bromo-1,3-dimethyl-1H-indazole) alongside the target N2-isomer. Other factors include incomplete bromination or cyclization reactions in the initial steps of the synthesis.
Q2: How can I minimize the formation of the N1-methylated isomer?
A2: The choice of solvent and base is critical for directing the methylation to the N2 position. Polar aprotic solvents like DMF, in combination with weaker bases such as K₂CO₃ or Cs₂CO₃, tend to favor the formation of the N2-methylated product. Conversely, using strong bases like NaH in less polar solvents such as THF often leads to a higher proportion of the N1-isomer.
Q3: I am observing significant amounts of unreacted starting material after the N-methylation step. What should I do?
A3: Incomplete reaction can be due to several factors:
-
Insufficient Methylating Agent: Ensure you are using a slight excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Reaction Time and Temperature: The reaction may require longer stirring times or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Base Strength: The base used may not be sufficiently strong to fully deprotonate the indazole. Consider using a slightly stronger base if a weaker one is proving ineffective, but be mindful of the impact on regioselectivity.
Q4: What is the best method for purifying the final product, this compound?
A4: Column chromatography on silica gel is the most effective method for separating the desired this compound from the N1-isomer and other impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, typically provides good separation.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Bromine is also highly corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Step | Incomplete reaction. | Increase reaction time and/or temperature. Ensure the starting material is fully dissolved before adding the brominating agent. |
| Formation of di-brominated byproducts. | Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide) and monitor the reaction closely by TLC. | |
| Poor Regioselectivity in N-Methylation (High N1-isomer) | Use of a strong base (e.g., NaH) in a non-polar solvent (e.g., THF). | Switch to a weaker base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (e.g., DMF). |
| Difficult Separation of N1 and N2 Isomers | Isomers have very similar polarities. | Optimize the mobile phase for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective. Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Product Decomposition during Workup | Presence of strong acids or bases during extraction. | Neutralize the reaction mixture carefully before extraction. Use mild aqueous washes (e.g., saturated sodium bicarbonate solution, brine). |
Experimental Protocols
A plausible and efficient synthetic route to this compound involves a three-step process starting from 4-bromo-2-methylaniline.
Step 1: Synthesis of 5-Bromo-1H-indazole
This procedure is adapted from a known method for indazole synthesis.
-
Reaction:
-
In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1 equivalent) in a suitable solvent such as chloroform.
-
Add acetic anhydride (1.1 equivalents) dropwise at a temperature below 40°C.
-
After stirring for approximately 50 minutes, add potassium acetate (0.3 equivalents) and isoamyl nitrite (1.5 equivalents).
-
Reflux the mixture for 20 hours.
-
Cool the reaction to room temperature and remove the volatiles under reduced pressure.
-
Perform an aqueous workup with hydrochloric acid followed by neutralization with sodium hydroxide.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 5-bromo-1H-indazole.[1]
-
-
Yield: ~94%[1]
Step 2: Synthesis of 5-Bromo-3-methyl-1H-indazole
This step involves the cyclization of a substituted aniline to form the 3-methyl-indazole ring. A common method involves the reaction of a substituted 2-aminoacetophenone with a nitrite source.
-
Reaction:
-
To a solution of 1-(2-amino-4-bromophenyl)ethanone (1 equivalent) in acetic acid, add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with water and dry to afford 5-bromo-3-methyl-1H-indazole.
-
-
Expected Yield: 80-90%
Step 3: Synthesis of this compound
This is the critical N-methylation step where regioselectivity is key.
-
Reaction:
-
Dissolve 5-bromo-3-methyl-1H-indazole (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add methyl iodide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate this compound.
-
-
Expected Yield: 60-70% (of the desired N2-isomer)
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield |
| 1 | 4-Bromo-2-methylaniline | 5-Bromo-1H-indazole | ~94%[1] |
| 2 | 1-(2-Amino-4-bromophenyl)ethanone | 5-Bromo-3-methyl-1H-indazole | 80-90% |
| 3 | 5-Bromo-3-methyl-1H-indazole | This compound | 60-70% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for yield and purity issues.
Caption: Factors influencing N-methylation regioselectivity.
References
troubleshooting regioselectivity in 2H-indazole synthesis
Welcome to the technical support center for 2H-indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?
A1: The indazole ring exhibits annular tautomerism, meaning the proton on the pyrazole ring can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1] Direct alkylation or acylation of the indazole scaffold often results in a mixture of N1- and N2-substituted products, making regioselectivity a significant challenge.[2][3] Achieving high selectivity for one regioisomer is critical for the synthesis of specific, biologically active molecules and often requires careful control of reaction conditions.[2]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?
A2: Several factors critically influence the N1/N2 ratio of the products. These include:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position can favor N1 alkylation, while electron-withdrawing groups (like NO₂ or CO₂Me) at the C-7 position can strongly direct towards N2 substitution.[2]
-
Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[2][4] Conversely, acidic conditions can promote N2-alkylation.[2][3]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[2]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[2]
Q3: Which synthetic routes are preferred for selectively obtaining 2H-indazoles?
A3: While direct alkylation can be tuned for N2-selectivity, certain synthetic routes are designed to specifically yield 2H-indazoles. These include:
-
One-Pot Condensation-Cadogan Reductive Cyclization: This method involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a reductive cyclization. It is an operationally simple, mild, and efficient one-pot synthesis.[5]
-
[3+2] Dipolar Cycloaddition: The reaction of sydnones with arynes provides a rapid and efficient route to 2H-indazoles in good to excellent yields, with no contamination from 1H-indazoles.[6]
-
Copper-Catalyzed Three-Component Synthesis: This one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is a versatile method with a broad substrate scope.[7]
-
Direct Alkylation with specific mediators: Gallium/Aluminum or Aluminum-mediated direct alkylation of indazoles has been shown to be a regioselective and high-yielding route to 2H-indazoles.[8][9]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N2-substituted product?
Solution: To favor the kinetically preferred N2-product, you may need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.
-
Introduce an Electron-Withdrawing Group (EWG): If your synthesis allows, introducing an EWG, such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C-7 position of the indazole ring can provide excellent N2-selectivity (≥96%).[2]
-
Utilize Acidic Conditions: Alkylation under neutral or acidic conditions can selectively proceed at the N2 position.[2][3] For example, using a catalytic amount of trifluoromethanesulfonic acid (TfOH) can be an effective method for N2-alkylation.[2][3]
-
Consider a Mitsunobu Reaction: The Mitsunobu reaction can sometimes favor the N2-isomer, depending on the substrate and reaction conditions.[4]
-
Ga/Al-Mediated Alkylation: Employing a Gallium/Aluminum or Aluminum-mediated direct alkylation has been shown to be highly regioselective for the N2 position.[8][9]
Problem 2: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.
Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.
-
Adopt a Mild, One-Pot Protocol: A recommended approach is the condensation of an ortho-nitrobenzaldehyde with an aniline or aliphatic amine, followed by a Cadogan reductive cyclization using tri-n-butylphosphine as the reducing agent. This can be performed in a solvent like isopropanol (i-PrOH) at a milder temperature of around 80°C.[5] This one-pot approach avoids the need to isolate intermediates, which can improve overall yield and practicality.[5]
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole Alkylation
| Condition | Reagents/Solvent | Predominant Isomer | Reported Selectivity | Reference |
| Basic | NaH / THF | N1 | >99:1 (N1:N2) | [2][4] |
| Acidic | Catalytic TfOH | N2 | High N2 selectivity | [2][3] |
| Substrate Modification | C-7 Electron-Withdrawing Group | N2 | ≥96% | [2] |
| Substrate Modification | Bulky C-3 Substituent | N1 | Favors N1 | [2] |
| Metal-Mediated | Ga/Al | N2 | High N2 selectivity | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of Indazole
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[2]
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[2]
-
Reaction: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[2]
Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[2][5]
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[2]
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[2][5]
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[2]
-
Work-up and Purification: After completion, cool the reaction mixture and concentrate under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[2]
Visualizations
Caption: Troubleshooting workflow for regioselectivity in 2H-indazole synthesis.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 6. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 5-Bromo-2,3-dimethyl-2H-indazole
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of 5-Bromo-2,3-dimethyl-2H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most significant impurity is often the regioisomeric 1H-indazole, specifically 5-Bromo-1,3-dimethyl-1H-indazole. Direct alkylation of the indazole ring can lead to a mixture of N1 and N2 substituted products.[1] Other potential impurities include unreacted starting materials, by-products from the specific synthetic route, and colored impurities that may arise from the oxidation of starting materials.[2]
Q2: What are the recommended primary purification techniques for this compound?
A2: The primary purification techniques for substituted indazoles are column chromatography on silica gel and recrystallization.[3][4] Column chromatography is effective for separating isomers and other impurities with different polarities.[3] Recrystallization, potentially with a mixed solvent system, is useful for removing less soluble or more soluble impurities and can yield a highly pure crystalline product.[5]
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an effective method to monitor the progress of the reaction and purification.[2][3] By spotting the crude mixture, collected fractions from chromatography, and the mother liquor/crystals from recrystallization, you can assess the separation of the desired product from impurities.
Q4: Is this compound a stable compound?
Troubleshooting Guides
Problem 1: My final product is a mixture of 1H and 2H isomers.
-
Q: I have a significant amount of the 5-Bromo-1,3-dimethyl-1H-indazole isomer in my product. How can I separate them?
-
A: Separation of N1 and N2 isomers can be challenging due to their similar properties.
-
Column Chromatography: This is the most common method. The polarity difference between the 1H and 2H isomers, though potentially small, can often be exploited for separation on a silica gel column. Experiment with different solvent systems, starting with a non-polar eluent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient).[3][8]
-
Recrystallization: Selective recrystallization using a carefully chosen solvent or a mixed solvent system can sometimes isolate one isomer.[5] This may require some screening of different solvents to find conditions where the solubility of the two isomers is sufficiently different.
-
-
Problem 2: The purified product has a persistent color.
-
Q: My product is off-white or yellowish, not a pure white solid. How can I remove the colored impurities?
-
A: Colored impurities often arise from oxidation of starting materials or side reactions.[2]
-
Activated Charcoal: Treatment with a small amount of activated charcoal during recrystallization can be effective at adsorbing colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of charcoal, stir for a short period, and then filter the hot solution through celite or filter paper to remove the charcoal before allowing the solution to cool and crystallize.
-
Silica Gel Plug: Dissolve the product in a minimal amount of a suitable solvent and pass it through a short plug of silica gel, eluting with the same solvent. This can retain highly polar, colored impurities.[4]
-
-
Problem 3: The product does not crystallize or forms an oil.
-
Q: After column chromatography, my product is an oil and will not solidify. What can I do?
-
A: Oiling out can occur if the product has a low melting point or if residual solvent is present.
-
Solvent Removal: Ensure all chromatography solvent is removed under high vacuum, possibly with gentle heating.
-
Trituration: Try adding a non-polar solvent in which the product is insoluble (e.g., heptane or pentane) and scratching the side of the flask with a glass rod to induce crystallization.[4]
-
Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent, then slowly add an anti-solvent (in which the product is insoluble) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, may promote crystallization.[9]
-
-
Data Presentation
While specific quantitative data for the purification of this compound is limited, the table below summarizes typical purification outcomes for related bromo-substituted indazole derivatives found in the literature.
| Compound | Purification Method | Purity | Yield | Reference |
| 5-Bromo-1H-indazol-3-amine | Recrystallization from ethanol | --- | 90% | [3] |
| tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Column chromatography (silica gel, ethyl acetate/hexane) | --- | 62% | [3] |
| 5-bromo indole | Steam distillation and recrystallization from water | 99.1% | --- | [10] |
| 5-bromoindazole | Filtration through silica gel pad and recrystallization | --- | 94% | [4] |
| 5-amino-1-(2,2-dimethoxyethyl)-indazole (isomer separation) | Recrystallization (THF/water) | 99.8% | --- | [5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general methodology for purifying this compound using silica gel chromatography.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel by adding the silica, dissolving the product in a solvent, and then evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial, low-polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Monitor the separation of components by collecting fractions and analyzing them by TLC. Gradually increase the eluent polarity (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the desired product. The 2H-indazole isomer is often slightly more polar than the 1H-isomer.
-
Fraction Collection and Analysis: Collect fractions and combine those containing the pure product based on TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, isopropanol, ethyl acetate, or mixtures such as THF/water or acetone/water.[3][5]
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. usbio.net [usbio.net]
- 7. usbio.net [usbio.net]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of 5-Bromo-2,3-dimethyl-2H-indazole
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 5-Bromo-2,3-dimethyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: When encountering low to no yield, a systematic evaluation of your reaction setup and reagents is crucial. Begin by assessing the following:
-
Reagent Quality: Ensure the this compound and the boronic acid/ester are of high purity. Boronic acids can degrade over time, and N-heterocyclic compounds can sometimes inhibit the catalyst if impurities are present.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.
-
Inert Atmosphere: The palladium(0) active catalyst is readily oxidized.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that degassed solvents were used.[1][2]
-
Base Selection: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous if required by the protocol.[2]
Q2: I am observing significant amounts of a dehalogenated byproduct (2,3-dimethyl-2H-indazole). What is the likely cause and how can I minimize it?
A2: Dehalogenation is a common side reaction in Suzuki couplings. It can be caused by:
-
Protodeboronation of the Boronic Acid: This is especially prevalent with heteroaryl boronic acids and can be exacerbated by aqueous basic conditions.[3] Consider using milder bases like K₃PO₄ or KF.[1]
-
Reaction with Protic Solvents: If using an alcohol as a solvent or co-solvent, it can act as a proton source.[3] Consider switching to a non-protic solvent system.
-
Catalyst-Mediated Dehalogenation: Certain catalyst systems can favor this side reaction. Screening different ligands may be necessary.
Q3: What are the recommended starting conditions for the Suzuki coupling of this compound?
A3: Based on studies with similar bromo-indazole substrates, a good starting point would be:
-
Catalyst: Pd(dppf)Cl₂ has been shown to be effective for Suzuki couplings of bromoindazoles.[4][5][6]
-
Base: K₂CO₃ or Cs₂CO₃ are commonly used bases that have provided good yields in similar systems.[4][5]
-
Solvent: A mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water is a standard choice.[4][5][6]
-
Temperature: A reaction temperature between 80-100 °C is typically required.[4][5][7]
Q4: How does the choice of boronic acid coupling partner affect the reaction?
A4: The electronic and steric properties of the boronic acid play a significant role. Electron-rich boronic acids may require more forcing conditions, while electron-deficient ones can be more susceptible to protodeboronation.[1] Sterically hindered boronic acids, particularly those with ortho-substituents, may require bulkier, electron-rich ligands (e.g., Buchwald-type ligands) to facilitate the reaction.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst due to oxidation. 2. Poor quality of reagents (indazole, boronic acid). 3. Inappropriate base or solvent. 4. Insufficient reaction temperature or time. | 1. Ensure a strictly inert atmosphere; use fresh catalyst and ligands; degas solvents thoroughly.[1][2] 2. Use freshly purchased or purified reagents. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DME).[4][5][8] 4. Increase temperature in 10 °C increments and monitor reaction progress over a longer period (up to 24 hours). |
| Significant Dehalogenation of Starting Material | 1. Presence of protic impurities or solvents. 2. Base-mediated protodeboronation of the boronic acid. 3. Unsuitable catalyst/ligand combination. | 1. Use anhydrous solvents and reagents. 2. Switch to a milder, non-hydroxide base like KF or K₃PO₄.[1] 3. Screen alternative phosphine ligands. |
| Formation of Boronic Acid Homocoupling Product | 1. Oxygen contamination leading to oxidative homocoupling. 2. Catalyst-mediated homocoupling. | 1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[1] 2. Decrease the catalyst loading or screen a different palladium source. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Product inhibition. 3. Poor solubility of reagents at reaction temperature. | 1. Add a fresh portion of the catalyst. 2. Dilute the reaction mixture. For N-H containing indazoles, protection of the nitrogen can sometimes prevent catalyst inhibition.[3][7] 3. Screen different solvents or solvent mixtures to improve solubility.[9] |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes representative yields for the Suzuki coupling of a generic aryl bromide with an aryl boronic acid under various conditions, based on literature for similar substrates. This can serve as a guide for optimizing the reaction of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 |
| 3 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | DME | 80 | 85[4] |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | Dioxane/H₂O | 90 | 92[6] |
| 5 | XPhos Pd G3 (1) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 95[2] |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 90[8] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
Vessel Preparation:
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid or boronic acid pinacol ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[2]
-
Add a magnetic stir bar.
Inert Atmosphere Setup:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1][10]
Reagent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 1–5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[1][2]
Reaction Execution:
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80–100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2–24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Figure 1: The Suzuki Coupling Catalytic Cycle.
Caption: Figure 2: Troubleshooting workflow for Suzuki coupling optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
avoiding debromination in reactions with 5-Bromo-2,3-dimethyl-2H-indazole
Welcome to the technical support center for 5-Bromo-2,3-dimethyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions, particularly debromination, during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the 5-position of the indazole ring is replaced by a hydrogen atom. This leads to the formation of 2,3-dimethyl-2H-indazole as a byproduct. This process consumes your starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: Several experimental factors can promote debromination. These include:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of hydrodehalogenation.
-
Choice of Base: Strong bases, particularly in the presence of protic sources, can facilitate the removal of the bromine atom.
-
Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated phosphine ligands are critical. Some ligand systems may favor the reductive debromination pathway.
-
Presence of Hydride Sources: Impurities such as water or alcohols, or even certain solvents, can act as hydride donors, leading to the replacement of bromine with hydrogen.
-
Prolonged Reaction Times: Extended reaction times after the consumption of the limiting reagent can increase the likelihood of side reactions like debromination.
Q3: Which cross-coupling reactions are most susceptible to debromination with this substrate?
A3: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are all susceptible to debromination as a side reaction. The specific conditions of each reaction will determine the extent to which debromination occurs.
Q4: How can I monitor my reaction for the formation of the debrominated byproduct?
A4: The progress of the reaction and the formation of byproducts can be monitored by techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the reaction mixture to a known standard of the debrominated product (2,3-dimethyl-2H-indazole) can help in identifying its presence.
Troubleshooting Guide: Avoiding Debromination
This guide provides a systematic approach to troubleshooting and minimizing debromination in your reactions with this compound.
| Issue | Potential Cause | Recommended Action |
| Significant formation of debrominated byproduct | High reaction temperature | Lower the reaction temperature in increments of 10-20°C. While this may slow down the reaction rate, it can significantly reduce the rate of debromination. |
| Inappropriate base | The choice of base is crucial. For Suzuki reactions, consider switching from strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] For Buchwald-Hartwig aminations, while strong bases are often required, screening different options (e.g., LiHMDS, NaOtBu, Cs₂CO₃) is recommended.[2] | |
| Prolonged reaction time | Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid extended exposure to conditions that promote debromination. | |
| Presence of hydride sources | Use anhydrous and degassed solvents. Ensure all reagents are of high purity and dry. Water and alcohols can act as hydride donors. | |
| Low or no conversion to desired product | Inactive catalyst | Ensure strictly anhydrous and anaerobic (oxygen-free) conditions, as palladium catalysts can be sensitive to air and moisture.[3] Using a palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species. |
| Suboptimal ligand | The ligand stabilizes the palladium catalyst and modulates its reactivity. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) often promote the desired cross-coupling over debromination.[2] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, optimized to minimize debromination. Researchers should perform their own optimization based on the specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from successful couplings of other 5-bromoindazoles.[4]
Reagents & Equipment:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(dppf)Cl₂ (2-5 mol%) or another suitable palladium catalyst/ligand system
-
K₂CO₃ or K₃PO₄ (2.0 equivalents)
-
Anhydrous, degassed 1,2-dimethoxyethane (DME) or dioxane/water (4:1)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous and degassed solvent (e.g., DME) via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale for Avoiding Debromination |
| Catalyst | Pd(dppf)Cl₂ | Often provides a good balance of reactivity and stability, minimizing side reactions.[4][5] |
| Base | K₂CO₃ or K₃PO₄ | Milder inorganic bases are less prone to promoting hydrodehalogenation than strong organic bases.[1] |
| Solvent | Anhydrous DME or Dioxane/Water (4:1) | Aprotic solvents or mixtures with minimal water reduce potential hydride sources. |
| Temperature | 80-90°C | A moderate temperature is often sufficient for coupling without excessively promoting debromination. |
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline based on procedures for other bromo-heterocycles.[2]
Reagents & Equipment:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst with a ligand like XPhos or SPhos, 2 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 1.5-2.0 equivalents)
-
Anhydrous, degassed toluene or THF
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (2 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine (1.2 equiv.) to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale for Avoiding Debromination |
| Catalyst/Ligand | Bulky biarylphosphine pre-catalysts (e.g., XPhos-Pd-G3) | These ligands can accelerate the desired C-N bond formation, outcompeting the debromination pathway. |
| Base | LiHMDS or NaOtBu | While strong bases are needed, careful control of stoichiometry and temperature is essential. |
| Solvent | Anhydrous Toluene or THF | Aprotic solvents are preferred to limit potential hydride sources. |
| Temperature | 80-100°C | Start with a lower temperature and increase only if the reaction is sluggish. |
References
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2,3-dimethyl-2H-indazole
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2,3-dimethyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in low to no product yield. What are the common causes?
Low yields in cross-coupling reactions with this substrate can often be attributed to catalyst deactivation or suboptimal reaction conditions. The 2,3-dimethyl-2H-indazole moiety, being an electron-rich N-heterocycle, can contribute to catalyst poisoning. The nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Additionally, factors such as the purity of reagents, the choice of ligand, base, and solvent, and the reaction temperature can significantly impact the outcome.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) in my Suzuki-Miyaura coupling. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich N-heterocyclic halides.[1] This side reaction is often mediated by palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base, solvent, or trace amounts of water.[1] To minimize this:
-
Optimize the Base: Use an anhydrous, non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Strong alkoxide bases may be more prone to generating Pd-H species.
-
Use Anhydrous Solvents: Ensure that your solvent is thoroughly dried and degassed to remove water and oxygen.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired reductive elimination over the hydrodehalogenation pathway.[1]
-
Protecting Groups: While your substrate is N-methylated, for other N-H containing indazoles, protection of the N-H group can sometimes suppress this side reaction.[1]
Q3: How does the N-methylation on the indazole ring affect the cross-coupling reaction?
The N-methylation at the 2-position of the indazole ring can influence the reaction in several ways. On one hand, it prevents potential complications arising from an acidic N-H proton, which can interfere with the base or the catalyst. On the other hand, the N-methyl group can still allow the lone pair on the other nitrogen to coordinate with the palladium center, which may lead to catalyst inhibition. The electronic properties of the methylated indazole ring can also affect the rate of oxidative addition, a key step in the catalytic cycle.
Q4: For a Buchwald-Hartwig amination, what are the recommended starting conditions for this compound?
For the Buchwald-Hartwig amination of bromo-indazoles, a good starting point would be to use a palladium precatalyst like Pd₂(dba)₃ with a suitable biarylphosphine ligand such as Xantphos. Cesium carbonate is often an effective base. The reaction is typically carried out in an anhydrous, aprotic solvent like 1,4-dioxane or toluene under an inert atmosphere (e.g., argon) at elevated temperatures (e.g., 100-120 °C).
Troubleshooting Guides
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low conversion of this compound in a Suzuki-Miyaura coupling, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species. |
| Inappropriate Ligand | Screen different phosphine ligands. For N-heterocyclic substrates, bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, XPhos) or ferrocene-based ligands like dppf are often effective.[2] |
| Suboptimal Base | The choice of base is critical. Screen inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous. |
| Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents. Ensure the boronic acid or ester is pure and has not degraded. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For some challenging couplings, microwave irradiation can be beneficial. |
dot
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Issue 2: Catalyst Deactivation
Catalyst deactivation is a primary concern when working with N-heterocyclic substrates. The following diagram illustrates potential deactivation pathways for the palladium catalyst.
dot
Caption: Potential deactivation pathways for a palladium catalyst in the presence of an indazole substrate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from methodologies reported for the Suzuki-Miyaura coupling of N-substituted 5-bromoindazoles.[2]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,2-dimethoxyethane (DME))
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Screening of Palladium Catalysts for Suzuki Coupling of a 5-Bromo-1-ethyl-1H-indazole: [2]
| Catalyst | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2 | 70 |
| Pd(OAc)₂/SPhos | 2 | 65 |
| PdCl₂(dppf) | 2 | 92 |
| PdCl₂(PCy₃)₂ | 2 | 55 |
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of bromo-indazoles.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In an oven-dried reaction tube, combine this compound, the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
dot
References
Technical Support Center: Separation of N1 and N2 Isomers of Substituted Indazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of N1 and N2 isomers of substituted indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating N1 and N2 isomers of substituted indazoles?
The primary methods for separating N1 and N2 isomers of substituted indazoles include chromatographic techniques, crystallization, and chemical derivatization. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and flash chromatography are often the first choice due to their wide applicability. Fractional crystallization can be a cost-effective method for large-scale separations if a suitable solvent system is found. Chemical derivatization, followed by separation and subsequent removal of the directing group, is another viable strategy, particularly when chromatographic methods fail.
Q2: How do I choose the best separation strategy for my specific substituted indazole isomers?
The choice of separation strategy depends on several factors, including the physicochemical properties of the isomers (polarity, solubility, crystal packing), the scale of the separation, and the available equipment. A general decision-making workflow is outlined below.
Caption: Decision workflow for selecting a separation strategy for indazole isomers.
Q3: Can I use spectroscopic methods like NMR to differentiate between N1 and N2 isomers?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between N1 and N2 isomers. The chemical shifts of the protons and carbons in the indazole ring system are sensitive to the position of the substituent. Specifically, the chemical shift of the C7a carbon and the proton at the 3-position can be indicative. In many cases, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive structural assignments.
Troubleshooting Guides
Chromatographic Methods
Issue 1: Poor or no resolution between N1 and N2 isomers on HPLC.
-
Possible Cause 1: Inappropriate stationary phase.
-
Solution: Screen different stationary phases. While C18 is common, other phases like phenyl-hexyl or cyano columns may offer different selectivity. For chiral indazoles, a chiral stationary phase is necessary.
-
-
Possible Cause 2: Suboptimal mobile phase.
-
Solution: Modify the mobile phase composition. For reversed-phase HPLC, systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Adding a small amount of an additive like trifluoroacetic acid (TFA) or formic acid can sometimes improve peak shape and resolution. For normal-phase HPLC, explore different combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, hexane/isopropanol).
-
-
Possible Cause 3: Isomers have very similar polarities.
-
Solution: Consider using Supercritical Fluid Chromatography (SFC). SFC often provides better selectivity for isomers than HPLC.
-
Issue 2: Co-elution of isomers in flash chromatography.
-
Possible Cause: Inadequate separation on the TLC plate.
-
Solution: Before attempting flash chromatography, ensure you have good separation on a TLC plate. Experiment with different solvent systems to maximize the difference in Rf values between the two isomers. A good rule of thumb is to aim for a ΔRf of at least 0.2.
-
-
Possible Cause: Overloading the column.
-
Solution: Reduce the amount of sample loaded onto the column. Overloading can lead to band broadening and poor separation. A general guideline is to load 1-5% of the column's silica gel weight.
-
Quantitative Data for Chromatographic Separations
| Compound Class | Method | Stationary Phase | Mobile Phase/Eluent | Result | Reference |
| Substituted Indazoles | HPLC | C18 | Acetonitrile/Water Gradient | Baseline separation of N1 and N2 isomers | |
| Chiral Indazoles | SFC | Chiral Stationary Phase (e.g., Chiralcel OD-H) | CO2/Methanol | Enantiomeric separation of N1 and N2 isomers | |
| Aryl-substituted Indazoles | Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Isolation of N1 and N2 isomers with >95% purity |
Crystallization
Issue 3: The isomers co-crystallize or oil out instead of forming distinct crystals.
-
Possible Cause 1: Similar solubility of the isomers in the chosen solvent.
-
Solution: Screen a wide range of solvents with varying polarities. Try binary or even ternary solvent mixtures. The goal is to find a system where one isomer is significantly less soluble than the other at a given temperature.
-
-
Possible Cause 2: Cooling the solution too quickly.
-
Solution: Employ slow cooling to encourage the formation of well-defined crystals of the less soluble isomer. A controlled cooling ramp or allowing the solution to cool to room temperature slowly followed by refrigeration can be effective.
-
-
Possible Cause 3: Supersaturation is too high.
-
Solution: Start with a less concentrated solution. Slow evaporation of the solvent at room temperature can also be a gentle method to achieve crystallization.
-
Chemical Derivatization
Issue 4: The derivatization reaction is not regioselective or the protecting group is difficult to remove.
-
Possible Cause 1: The reaction conditions favor the formation of both N1 and N2 derivatives.
-
Solution: Modify the reaction conditions (e.g., base, solvent, temperature) to favor the formation of one isomer. For example, bulky protecting groups may preferentially react at the less sterically hindered N1 position.
-
-
Possible Cause 2: The protecting group is too stable.
-
Solution: Choose a protecting group that is known to be labile under specific conditions that will not affect the rest of the molecule. For example, a BOC (tert-butyloxycarbonyl) group can be attached and later removed under acidic conditions.
-
Detailed Experimental Protocols
Protocol 1: Separation of N1 and N2 Isomers by Preparative HPLC
Caption: Workflow for preparative HPLC separation of indazole isomers.
-
Analytical Method Development: Develop an analytical HPLC method that shows baseline separation of the N1 and N2 isomers. Note the retention times of each isomer.
-
Mobile Phase and Sample Preparation: Prepare a sufficient quantity of the optimized mobile phase. Dissolve the mixture of indazole isomers in a suitable solvent, ideally the mobile phase, at a high concentration.
-
Column Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Chromatographic Run: Run the preparative HPLC using the conditions determined from the analytical method.
-
Fraction Collection: Collect fractions as the chromatogram develops. The collection can be triggered by UV detection corresponding to the retention times of the isomers.
-
Fraction Analysis: Analyze the collected fractions by TLC or analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions containing each isomer and remove the solvent by rotary evaporation to obtain the isolated isomers.
Protocol 2: Separation by Fractional Crystallization
-
Solvent Screening: In small vials, test the solubility of the isomer mixture in a range of solvents at room and elevated temperatures. Identify a solvent that shows a significant difference in solubility for the two isomers.
-
Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen solvent at an elevated temperature to achieve a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer. Avoid rapid cooling which can lead to co-precipitation.
-
Crystal Isolation: Isolate the formed crystals by filtration. Wash the crystals with a small amount of the cold solvent.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR.
-
Recrystallization (if necessary): If the purity is not satisfactory, a second recrystallization of the isolated crystals may be necessary. The other isomer can often be recovered from the mother liquor by evaporating the solvent and crystallizing from a different solvent system.
reaction monitoring techniques for 5-Bromo-2,3-dimethyl-2H-indazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2,3-dimethyl-2H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step process:
-
Synthesis of 5-Bromo-3-methyl-1H-indazole: This intermediate can be synthesized through various methods, such as the cyclization of a brominated precursor. One approach involves the reaction of 4-bromo-2-acetyl aniline with sodium nitrite followed by reduction.
-
Regioselective N-methylation: The 5-Bromo-3-methyl-1H-indazole intermediate is then methylated. Achieving regioselectivity to obtain the desired 2,3-dimethyl-2H-indazole isomer is a critical step, as methylation can occur at either the N1 or N2 position.
Q2: What are the key factors influencing the regioselectivity of the N-methylation step?
The ratio of N1 to N2 methylated products is highly dependent on the reaction conditions. Key factors include:
-
Choice of Base and Solvent: This is a critical parameter. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) tends to favor N1-alkylation.[1][2] Conversely, conditions that favor the kinetically controlled product may lead to a higher proportion of the N2-isomer.
-
Steric and Electronic Effects: The substituents on the indazole ring influence the accessibility and nucleophilicity of the nitrogen atoms.[1][2]
-
Reaction Temperature: Temperature can affect the thermodynamic versus kinetic control of the reaction, thereby influencing the isomer ratio.
Q3: Which analytical techniques are most suitable for monitoring the progress of the synthesis?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the consumption of starting materials and the formation of products.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information on the reaction progress and the ratio of reactants, products, and any side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile components in the reaction mixture and for confirming the mass of the product and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and intermediates, and for determining the ratio of N1 and N2 isomers in the crude product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 5-Bromo-3-methyl-1H-indazole | Incomplete cyclization of the precursor. | - Ensure the reaction temperature is optimal and maintained consistently.- Verify the purity and reactivity of the starting materials.- Consider extending the reaction time and monitor closely by TLC or HPLC. |
| Degradation of starting material or product. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.- Check for and eliminate any potential sources of contamination. | |
| Poor regioselectivity in the N-methylation step (mixture of N1 and N2 isomers) | Suboptimal choice of base and solvent. | - To favor the N2-isomer, consider using conditions that promote kinetic control. This may involve using a weaker base or a polar aprotic solvent.- For N1-selectivity, stronger bases like NaH in THF are often employed.[1][2] |
| Reaction temperature not optimized. | - Lowering the reaction temperature may favor the kinetic N2-product. Conversely, higher temperatures might allow for equilibration to the thermodynamically more stable isomer (often the N1-product). | |
| Formation of multiple spots on TLC, indicating side products | Presence of impurities in starting materials. | - Purify all starting materials and reagents before use. |
| Side reactions due to reactive intermediates. | - Adjust the rate of addition of reagents to control the concentration of reactive intermediates.- Lowering the reaction temperature can sometimes minimize side reactions. | |
| Difficulty in purifying the final product | Co-elution of N1 and N2 isomers during column chromatography. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Presence of persistent impurities. | - Identify the impurities using MS or NMR and devise a targeted purification strategy (e.g., an acid-base wash to remove basic or acidic impurities). |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-methyl-1H-indazole (Intermediate)
This protocol is a hypothetical procedure based on common indazole synthesis methods.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-acetylaniline (1 equivalent) in a suitable solvent such as acetic acid.
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Cyclization/Reduction: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes. Then, slowly add a reducing agent, such as a solution of tin(II) chloride in concentrated hydrochloric acid.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding it to ice-water. Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield crude 5-Bromo-3-methyl-1H-indazole.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: N-methylation to form this compound
This protocol is a generalized procedure for N-alkylation, which needs to be optimized for N2-selectivity.
-
Reaction Setup: To a solution of 5-Bromo-3-methyl-1H-indazole (1 equivalent) in an anhydrous solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Addition of Methylating Agent: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equivalents), dropwise to the suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC to observe the formation of the N1 and N2 methylated products.
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the N1 and N2 isomers.
Reaction Monitoring Techniques
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation (e.g., Hexane:EtOAc 7:3 or 8:2).
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
-
Procedure:
-
Spot the reaction mixture, starting material, and co-spot (starting material and reaction mixture) on the TLC plate.
-
Develop the plate in a chamber saturated with the eluent.
-
Visualize the spots and calculate the Rf values. The product, this compound, is expected to be less polar than the starting 5-Bromo-3-methyl-1H-indazole and thus have a higher Rf value. The N1 and N2 isomers may have slightly different Rf values.
-
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is commonly used for the analysis of indazole derivatives.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 280 nm).
-
Procedure:
-
Prepare a dilute solution of the reaction mixture in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the starting material, N1-product, and N2-product. The relative peak areas can be used to estimate the conversion and isomer ratio.
-
Data Presentation
Table 1: Illustrative Chromatographic Data for Reaction Monitoring
| Compound | Technique | Mobile Phase/Gradient | Retention Factor (Rf) / Retention Time (tR) |
| 5-Bromo-3-methyl-1H-indazole (Starting Material) | TLC | Hexane:EtOAc (7:3) | ~ 0.3 |
| 5-Bromo-1,3-dimethyl-1H-indazole (N1-isomer) | TLC | Hexane:EtOAc (7:3) | ~ 0.5 |
| This compound (N2-product) | TLC | Hexane:EtOAc (7:3) | ~ 0.6 |
| 5-Bromo-3-methyl-1H-indazole (Starting Material) | HPLC | C18 column, Water/Acetonitrile gradient | ~ 4.5 min |
| 5-Bromo-1,3-dimethyl-1H-indazole (N1-isomer) | HPLC | C18 column, Water/Acetonitrile gradient | ~ 6.2 min |
| This compound (N2-product) | HPLC | C18 column, Water/Acetonitrile gradient | ~ 6.8 min |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions.
Visualization
Caption: Troubleshooting workflow for optimizing N-methylation regioselectivity.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
impact of solvent and base on 5-Bromo-2,3-dimethyl-2H-indazole reactivity
Welcome to the technical support center for experiments involving 5-Bromo-2,3-dimethyl-2H-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Which reaction conditions are recommended for a Suzuki-Miyaura coupling with this compound?
A1: A reliable starting point for the Suzuki-Miyaura coupling of a 5-bromo-indazole derivative involves using a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a carbonate base, and an ethereal solvent.[1] Specifically, conditions such as potassium carbonate (K₂CO₃) as the base in dimethoxyethane (DME) at 80 °C have proven effective for similar substrates.[1] Another successful system employs K₂CO₃ in a 1,4-dioxane/water mixture at 100 °C.[2]
Q2: How do the solvent and base choices impact the yield of my Suzuki-Miyaura reaction?
A2: The choice of solvent and base is critical and interdependent. Ethereal solvents like DME and 1,4-dioxane are commonly used.[1][2] The addition of water to solvents like dioxane can be beneficial, as it helps to dissolve the inorganic base and facilitate the crucial transmetalation step in the catalytic cycle. For bases, inorganic options like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed and have demonstrated good to excellent yields in the coupling of 5-bromo-indazoles.[1][2] Stronger bases are generally not required and may lead to unwanted side reactions.
Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination of this compound?
A3: For the Buchwald-Hartwig amination of bromo-heterocycles, the choice of ligand, base, and solvent is crucial. A common and effective approach for electron-rich heteroaromatic bromides involves using a bulky, electron-rich phosphine ligand. For indazoles specifically, ligands like tBuXphos have been noted for their effectiveness.[3] The reaction is typically conducted in a nonpolar aprotic solvent like toluene or 1,4-dioxane.[4][5] The choice of base depends on the amine's and substrate's sensitivity; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) often gives faster reactions, while weaker inorganic bases like cesium carbonate (Cs₂CO₃) are preferred for substrates with base-sensitive functional groups.[5]
Q4: I am observing low to no conversion in my Buchwald-Hartwig amination. What are the likely causes?
A4: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. A primary cause is often an inactive catalyst. The active Pd(0) species is sensitive to oxygen, so ensure that the palladium precatalyst and ligand are of high quality and have been handled under an inert atmosphere.[5] Insufficient reaction temperature can also be a factor; these reactions often require heating, typically in the 80-110 °C range. Another common issue is the poor solubility of reagents, particularly inorganic bases. Screening alternative solvents like dioxane or THF, and ensuring vigorous stirring, can help mitigate this.[5]
Q5: What are common side reactions in these cross-coupling reactions and how can I minimize them?
A5: In Suzuki-Miyaura reactions, a common side reaction is the homocoupling of the boronic acid. This can often be minimized by ensuring the reaction is run under a fully inert atmosphere and by carefully controlling the reaction temperature. For Buchwald-Hartwig aminations, a frequent side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen.[5] To minimize this, you can try optimizing the base (sometimes a weaker or less hindered base helps), lowering the reaction temperature, or screening different phosphine ligands, as some are more prone to promoting this side reaction than others.[5]
Data Presentation
Table 1: Effect of Palladium Catalyst on Suzuki-Miyaura Coupling of a 5-Bromo-indazole Derivative¹
| Entry | Palladium Catalyst | Reaction Time | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 h | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 h | 75 |
| 3 | Pd(PCy₃)₂ | 4 h | 55 |
| 4 | Pd(dppf)Cl₂ | 2 h | 90 |
¹Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃ base, dimethoxyethane (DME) solvent, 80 °C. Data adapted from a study on a closely related substrate.[1]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles²
| Substrate Type | Amine | Base | Solvent | Ligand | Typical Yield (%) |
| Bromo-imidazole | Aniline | LiHMDS | THF | tBuBrettPhos | 85-95 |
| 5-Bromopyrimidine | Morpholine | NaOtBu | Toluene | XPhos | ~90 |
| Bromo-indole (NH-free) | Alkylamine | LiHMDS | THF | Ligand 2 | 70-85 |
| General Aryl Bromide | Secondary Amine | NaOtBu | Toluene | RuPhos | >95 |
²This table provides a summary of effective conditions for related bromo-heterocycles to guide optimization for this compound. Specific yields are highly substrate-dependent.[3][6][7]
Troubleshooting Guides
Suzuki-Miyaura Coupling Troubleshooting
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination Troubleshooting
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
NMR Analysis for Structure Confirmation: A Comparative Guide for 5-Bromo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for the structure confirmation of 5-Bromo-2,3-dimethyl-2H-indazole. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted ¹H and ¹³C NMR data as a primary reference. For comparative purposes, predicted data for the isomeric 7-Bromo-2,3-dimethyl-2H-indazole is also presented. This guide serves as a valuable resource for researchers in verifying the synthesis of this compound and distinguishing it from potential isomeric impurities.
Comparative NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomer, 7-Bromo-2,3-dimethyl-2H-indazole, are summarized in the tables below. These predictions were generated using advanced computational algorithms and provide a reliable basis for spectral interpretation and comparison.
Table 1: Predicted ¹H NMR Data (in ppm)
| Proton | This compound | 7-Bromo-2,3-dimethyl-2H-indazole |
| H4 | ~7.65 (d) | ~7.40 (d) |
| H6 | ~7.30 (dd) | ~7.05 (t) |
| H7 | ~7.50 (d) | - |
| H4' | - | ~7.25 (d) |
| H5' | - | ~6.90 (t) |
| H6' | - | ~7.55 (d) |
| N-CH₃ | ~4.10 (s) | ~4.15 (s) |
| C-CH₃ | ~2.60 (s) | ~2.55 (s) |
Table 2: Predicted ¹³C NMR Data (in ppm)
| Carbon | This compound | 7-Bromo-2,3-dimethyl-2H-indazole |
| C3 | ~145.0 | ~144.5 |
| C3a | ~125.0 | ~128.0 |
| C4 | ~123.0 | ~121.0 |
| C5 | ~115.0 (C-Br) | ~124.0 |
| C6 | ~129.0 | ~122.0 |
| C7 | ~118.0 | ~110.0 (C-Br) |
| C7a | ~149.0 | ~148.0 |
| N-CH₃ | ~35.0 | ~36.0 |
| C-CH₃ | ~12.0 | ~11.5 |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.
2. NMR Spectrometer Setup
-
The spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
-
The spectrometer should be properly tuned and the magnetic field shimmed to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate for qualitative analysis.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans should be sufficient to obtain a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. ¹³C NMR Acquisition Parameters
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Proton Decoupling: Use a broadband proton decoupling sequence to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).
5. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce proton-proton connectivity.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Mandatory Visualizations
The following diagrams illustrate key aspects of the NMR analysis workflow and the expected structural correlations for this compound.
Caption: Workflow for NMR-based structure confirmation.
Comparative Reactivity of 5-Bromo- vs. 5-Iodo-2,3-dimethyl-2H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2,3-dimethyl-2H-indazole core is a privileged structure found in numerous biologically active compounds. Its derivatization, often through palladium-catalyzed cross-coupling reactions, allows for the exploration of chemical space to optimize pharmacological properties. This guide provides a comparative analysis of the reactivity of 5-bromo- and 5-iodo-2,3-dimethyl-2H-indazole, two common precursors for such derivatizations. While direct comparative studies on these specific substrates are not extensively documented, this guide extrapolates from established principles of organic chemistry and data from closely related analogues to provide a predictive overview of their relative reactivity in key cross-coupling reactions.
General Reactivity Trends: C-I vs. C-Br Bond Activation
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organohalide to the Pd(0) catalyst. The facility of this step is directly related to the carbon-halogen (C-X) bond strength. The C-I bond is weaker and more polarizable than the C-Br bond, leading to a generally accepted reactivity trend of:
Aryl-I > Aryl-Br
This enhanced reactivity of aryl iodides often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo counterparts.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide an overview of the expected comparative reactivity of 5-bromo- and 5-iodo-2,3-dimethyl-2H-indazole in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The presented data is collated from studies on analogous halo-indazole and halo-indole systems and should be considered representative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the coupling of 5-halo-2,3-dimethyl-2H-indazoles with boronic acids or their derivatives, the iodo-substituted compound is expected to react more readily.
Representative Data from Analogous Systems:
| Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [1][2] |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 | 12 | 85 | [3] |
| 5-Bromoindoline derivative | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (µW) | 0.4-0.7 | Good to Excellent | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halo-2,3-dimethyl-2H-indazole
A mixture of the 5-halo-2,3-dimethyl-2H-indazole (1.0 mmol), the corresponding boronic acid or ester (1.2-1.5 mmol), a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.02-0.05 mmol), and a base like K₂CO₃ or Cs₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., dioxane/water, dimethoxyethane) is degassed with an inert gas. The reaction mixture is then heated at 80-100 °C until completion (monitored by TLC or LC-MS). After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is purified by column chromatography.[1][2][3][4]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction facilitates the formation of carbon-carbon bonds between an organohalide and an alkene. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond is expected to favor the 5-iodo-2,3-dimethyl-2H-indazole in this transformation. Studies on analogous halo-indoles have demonstrated that iodo-derivatives can react efficiently even in the absence of a phosphine ligand, which is often required for bromo-derivatives.[5]
Representative Data from Analogous Systems:
| Halide Substrate | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| 5-Iodo-indole | Acrylic acid | Na₂PdCl₄ | None | Na₂CO₃ | CH₃CN/H₂O | Reflux (µW) | 1 | >99 (conversion) | [5] |
| 5-Bromo-indole | Acrylic acid | Pd(OAc)₂ | TXPTS | Na₂CO₃ | CH₃CN/H₂O | Reflux | - | - | [5] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ | - | Na₂CO₃ | DMF | 100-110 | 4-12 | - | [6] |
Experimental Protocol: Heck Reaction of a 5-Halo-2,3-dimethyl-2H-indazole
To a solution of the 5-halo-2,3-dimethyl-2H-indazole (1.0 mmol) and the alkene (1.5 mmol) in a suitable solvent such as DMF or a CH₃CN/H₂O mixture, a palladium source (e.g., Pd(OAc)₂ or Na₂PdCl₄, 0.02-0.05 mmol), a phosphine ligand if necessary (e.g., PPh₃), and a base (e.g., Na₂CO₃, Et₃N, 2.0 mmol) are added.[3][5] The mixture is degassed and heated under an inert atmosphere at 80-120 °C until the starting material is consumed.[3] The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5]
Catalytic Cycle of the Heck Reaction
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Purity Analysis of 5-Bromo-2,3-dimethyl-2H-indazole
For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of safe and effective drug discovery. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Bromo-2,3-dimethyl-2H-indazole, a key heterocyclic scaffold. We present detailed experimental protocols, comparative data, and alternative analytical techniques to aid in the selection of the most appropriate methodology for robust purity analysis.
Introduction to Purity Analysis of Indazole Derivatives
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1] The purity of these compounds is critical as even small amounts of impurities can affect biological activity and toxicity. HPLC is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound due to its high resolution and sensitivity.[2][3][4][5]
A crucial aspect of developing a reliable HPLC method is its ability to separate the main compound from all potential impurities, including starting materials, byproducts of the synthesis, and degradation products.[6] Therefore, a stability-indicating method is highly desirable, which can be achieved through forced degradation studies.[7][8][9][10]
This guide will compare two potential reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound and discuss alternative analytical techniques that can provide a more comprehensive purity profile.
Comparison of HPLC Methods
Two plausible RP-HPLC methods are proposed for the purity analysis of this compound. Method A utilizes a standard C18 column with a formic acid modifier, a common starting point for many heterocyclic compounds.[5][11] Method B employs a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds through π-π interactions.[12]
Data Presentation: HPLC Method Comparison
| Parameter | Method A: C18 with Formic Acid | Method B: Phenyl-Hexyl with TFA |
| Principle | Chromatographic separation based on hydrophobicity. | Chromatographic separation with enhanced aromatic selectivity. |
| Stationary Phase | C18 (Octadecylsilyl) | Phenyl-Hexyl |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.05% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 min | 15-95% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm and 280 nm | 254 nm and 280 nm |
| Expected Retention Time | ~12 min | ~14 min |
| Resolution (Main Peak) | > 2.0 from nearest impurity | Potentially improved for aromatic impurities |
| Peak Tailing Factor | < 1.5 | < 1.5 |
| Pros | Widely applicable, good starting point. | Enhanced selectivity for aromatic and unsaturated compounds. |
| Cons | May not resolve all structurally similar impurities. | TFA can be corrosive and may require a dedicated column. |
Experimental Protocols
Protocol 1: HPLC Method A - C18 with Formic Acid
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.[11][13]
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
Sample Preparation:
-
Accurately weigh and dissolve approximately 5 mg of this compound in 10 mL of acetonitrile to obtain a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[5][11]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90.0 10.0 20.0 10.0 90.0 25.0 10.0 90.0 25.1 90.0 10.0 | 30.0 | 90.0 | 10.0 |
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Study
To develop a stability-indicating method, forced degradation studies are essential.[7][8][9][10][14]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before HPLC analysis. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Alternative Analytical Techniques
While HPLC is a primary tool, orthogonal methods can provide a more complete purity profile.
| Technique | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Direct measurement of analyte concentration against a certified internal standard. | Primary analytical method, provides structural information, no need for a reference standard of the analyte.[5] | Lower sensitivity than HPLC, requires a high-purity internal standard. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass spectrometry detection. | Excellent for identifying unknown impurities by providing molecular weight information.[9][11] | Quantitative analysis can be more complex than with UV detection. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[10][13] | Ideal for analyzing residual solvents and volatile impurities. | Not suitable for non-volatile or thermally labile compounds like this compound itself. |
Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Relationship between different analytical techniques for purity assessment.
Conclusion
For the comprehensive purity assessment of this compound, a validated RP-HPLC method is the primary choice for routine quality control. Method A, utilizing a C18 column, represents a robust starting point, while Method B with a phenyl-hexyl column may offer advantages for resolving specific aromatic impurities. The development of a stability-indicating method through forced degradation studies is highly recommended to ensure that all potential degradation products are effectively separated. For a complete characterization, orthogonal techniques such as qNMR for an absolute purity value and LC-MS for the identification of unknown impurities should be employed.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. asianjpr.com [asianjpr.com]
- 4. wjpmr.com [wjpmr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 13. benchchem.com [benchchem.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Structural Elucidation of 2,3-Dimethyl-2H-Indazole Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential therapeutic applications. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the structural validation of 2,3-dimethyl-2H-indazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This guide will objectively compare the performance of X-ray crystallography with alternative analytical techniques, supported by experimental data, and provide detailed methodologies for key experiments.
The Indisputable Clarity of X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms within a molecule, offering precise data on bond lengths, bond angles, and stereochemistry. This level of detail is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
Data Presentation: Crystallographic Data for 2,3-Dimethyl-2H-Indazole Derivatives
The following table summarizes the crystallographic data for two 2,3-dimethyl-2H-indazole derivatives, showcasing the detailed structural information obtained through X-ray diffraction.
| Parameter | 2,3-dimethyl-6-nitro-2H-indazole[1] | 3-formyl-2-phenyl-2H-indazole |
| Chemical Formula | C₉H₉N₃O₂ | C₁₄H₁₀N₂O |
| Molecular Weight | 191.19 | 222.24 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 6.5800 (13) | 10.379 (3) |
| b (Å) | 7.2050 (14) | 5.8672 (15) |
| c (Å) | 10.752 (2) | 18.258 (5) |
| α (°) | 75.07 (3) | 90 |
| β (°) | 74.67 (3) | 100.19 (2) |
| γ (°) | 66.73 (3) | 90 |
| Volume (ų) | 444.81 (19) | 1093.1 (5) |
| Z | 2 | 4 |
| R-factor (%) | 5.4 | Not Reported |
Alternative Structural Elucidation Techniques
While X-ray crystallography is the definitive method, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable and often complementary structural information, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution. For 2,3-dimethyl-2H-indazole derivatives, ¹H and ¹³C NMR are routinely used to confirm the core structure and the position of substituents.
The following table presents typical ¹H and ¹³C NMR chemical shifts for selected 2,3-dimethyl-2H-indazole derivatives.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,3-dimethyl-6-nitro-2H-indazole [2] | DMSO-d₆ | 8.51 (s, 1H), 7.93 (d, 1H), 7.73 (d, 1H), 4.14 (s, 3H), 2.67 (s, 3H) | Not explicitly provided |
| 2,3-dimethyl-2H-indazol-6-amine | Not specified | Not explicitly provided | Not explicitly provided |
| 7-Nitro-2-(p-tolyl)-2H-indazole [3] | CDCl₃ | 8.59 (s, 1H), 8.32 (d, 1H), 8.07 (d, 1H), 7.82 (d, 2H), 7.31 (d, 2H), 7.19 (t, 1H), 2.41 (s, 3H) | 141.4, 139.2, 138.0, 137.6, 130.3, 128.9, 126.2, 125.6, 122.6, 121.4, 120.6, 21.2 |
| 2-(4-Chlorophenyl)-7-nitro-2H-indazole [3] | CDCl₃ | 8.62 (s, 1H), 8.36 (d, 1H), 8.09 (d, 1H), 7.94-7.91 (m, 2H), 7.53-7.50 (m, 2H), 7.23 (d, 1H) | 141.7, 138.4, 138.1, 135.0, 130.0, 128.9, 126.3, 126.1, 122.7, 121.2 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For 2,3-dimethyl-2H-indazole derivatives, electron ionization (EI) or electrospray ionization (ESI) are commonly used.
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| 7-Nitro-2-(p-tolyl)-2H-indazole [3] | ESI-TOF | 254.0924 | 254.0923 |
| 2-(4-Chlorophenyl)-7-nitro-2H-indazole [3] | ESI-TOF | 274.0378 | 274.0361 |
| 2-(3-Bromophenyl)-7-nitro-2H-indazole [3] | ESI-TOF | 317.9873 | 317.9871 |
Experimental Protocols
X-ray Crystallography of 2,3-dimethyl-6-nitro-2H-indazole[1]
-
Synthesis and Crystallization: The title compound was synthesized by the reaction of 3-methyl-6-nitro-1H-indazole with iodomethane in the presence of sodium in 2-propanol. Crystals suitable for X-ray analysis were obtained by slow evaporation of a methanol solution.
-
Data Collection: A single crystal of suitable size (e.g., 0.30 × 0.20 × 0.10 mm) was mounted on a diffractometer. Data were collected using Mo Kα radiation at a controlled temperature (e.g., 294 K).
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
NMR Spectroscopy of 2H-Indazole Derivatives[3][4]
-
Sample Preparation: Approximately 5-10 mg of the purified indazole derivative was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C{¹H} NMR spectra were recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Data Processing: The obtained free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.
Mass Spectrometry of 2H-Indazole Derivatives[3]
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: High-resolution mass spectra (HRMS) were collected using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) was determined and compared with the calculated exact mass to confirm the elemental composition.
Logical Relationships in Drug Discovery: Indazole Derivatives as Kinase Inhibitors
Many 2H-indazole derivatives exhibit potent biological activity, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anti-cancer drugs.[4][5][6][7] The structural information obtained from techniques like X-ray crystallography is vital for designing selective and potent kinase inhibitors.
References
- 1. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-dimethyl-6-nitro-2H-indazole (444731-73-1) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 1H- and 2H-Indazole Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of kinase inhibitors, with its versatile structure enabling potent and selective targeting of a wide range of kinases implicated in diseases such as cancer and inflammatory disorders. Indazole exists in two primary tautomeric forms, 1H- and 2H-indazole, a subtle distinction that can profoundly influence the biological activity and pharmacokinetic properties of the resulting inhibitors. This guide provides an objective comparison of the biological activity of 1H- and 2H-indazole kinase inhibitors, supported by available experimental data and detailed methodologies.
Data Presentation: A Tale of Two Isomers
While a direct comparative study is elusive, we can collate data from various sources to build a picture of the activity profiles of each isomer. The 1H-indazole isomer is more thermodynamically stable and has been more extensively explored in the literature.[2] However, the 2H-indazole scaffold is present in clinically approved drugs, most notably Pazopanib, highlighting its therapeutic relevance.[3][4][5][6][7]
Below is a summary of the in vitro kinase inhibitory activities of selected 1H- and 2H-indazole derivatives. It is crucial to note that these comparisons are indirect and should be interpreted with caution due to variations in assay conditions and substitution patterns.
Table 1: Kinase Inhibitory Activity of Representative 1H-Indazole Derivatives
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| 3-(Pyrazin-2-yl)-1H-indazole | Pim-1 | 3-11 | [8] |
| 1H-Indazol-3-amine | FGFR1, FGFR2 | <4.1 (FGFR1), 2.0 (FGFR2) | [8] |
| Diaryl thiourea of 1H-indazol-3-amine | VEGFR-2, Tie-2, EphB4 | Not specified | [8] |
| 1H-Indazole-3-carboxamide | GSK-3 | 0.35 - 3.0 | [8] |
Table 2: Kinase Inhibitory Activity of a Representative 2H-Indazole Derivative (Pazopanib)
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Pazopanib | VEGFR-1 | 10 | [7] |
| VEGFR-2 | 30 | [7][8] | |
| VEGFR-3 | 47 | [7] | |
| PDGFR-α | 63 | [7] | |
| PDGFR-β | 84 | [7] | |
| c-Kit | 74 | [7] |
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate the biological activity of kinase inhibitors.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
This assay format is widely used to determine the potency of a compound against a purified kinase enzyme.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technology based on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. In a kinase assay, a biotinylated substrate and a phosphorylation-site specific antibody labeled with a fluorescent acceptor are used. The kinase-mediated phosphorylation of the substrate is detected by the binding of the antibody. A second fluorescent molecule, streptavidin-labeled donor, binds to the biotinylated substrate, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Phospho-specific antibody conjugated to an acceptor fluorophore (e.g., Eu3+)
-
Streptavidin conjugated to a donor fluorophore (e.g., APC)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (1H- and 2H-indazole inhibitors)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (antibody-acceptor and streptavidin-donor).
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the ability of a compound to inhibit the proliferation of cancer cells, which is often a downstream effect of kinase inhibition.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds (1H- and 2H-indazole inhibitors)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Mandatory Visualizations
Caption: Experimental workflow for comparing 1H- and 2H-indazole kinase inhibitors.
Caption: VEGFR signaling pathway and the point of inhibition by Pazopanib.
Caption: Structures of a representative 1H- and a 2H-indazole kinase inhibitor.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Conclusion
Future research efforts should include the synthesis and parallel biological evaluation of both 1H- and 2H-indazole regioisomers with identical substitution patterns. Such studies would provide invaluable insights into the structure-activity relationships of these two important classes of kinase inhibitors and would greatly aid in the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib | Scilit [scilit.com]
- 5. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 5-Bromo-2,3-dimethyl-2H-indazole: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of novel compounds are paramount. This guide provides a comparative framework for the validation of 5-Bromo-2,3-dimethyl-2H-indazole synthesis through established spectroscopic methods. Due to the limited availability of published experimental data for this specific molecule, this guide presents a plausible synthetic route adapted from a similar compound and offers a comparative analysis of expected spectroscopic data based on structurally related analogs.
The indazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The synthesis of specifically substituted indazoles, such as this compound, is of interest for the development of new therapeutic agents. Robust analytical validation is crucial to confirm the identity and purity of the synthesized compound.
Synthesis Approach
A potential synthetic pathway for this compound can be adapted from the reported synthesis of 2,3-dimethyl-6-nitro-2H-indazole.[2] This involves the N-methylation of a corresponding 5-bromo-3-methyl-1H-indazole precursor. The following diagram illustrates this proposed synthetic route.
Caption: Proposed synthesis of this compound.
Spectroscopic Validation Workflow
The successful synthesis of this compound must be confirmed through a series of spectroscopic analyses. The following workflow outlines the key validation steps.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For researchers in drug discovery and development, the synthesis of functionalized indazole derivatives is of paramount importance, as the indazole scaffold is a privileged structure in a multitude of biologically active compounds. The choice of an appropriate palladium catalyst for the Suzuki coupling of bromoindazoles is a critical factor that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides an objective comparison of common palladium catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system for your specific research needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of bromoindazoles is highly dependent on the nature of the catalyst, the specific bromoindazole isomer, the boronic acid partner, and the reaction conditions. Below is a summary of the performance of various palladium catalysts in the Suzuki coupling of different bromoindazoles.
Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid[1][2]
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 5 | K₂CO₃ | DME | 80 | 2 | 92 |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | DME | 80 | 18 | 65 |
| PdCl₂(PPh₃)₂ | 5 | K₂CO₃ | DME | 80 | 6 | 45 |
| Pd(PCy₃)₂ | 5 | K₂CO₃ | DME | 80 | 24 | 30 |
DME: 1,2-Dimethoxyethane
As evidenced by the data, Pd(dppf)Cl₂ emerges as a highly efficient catalyst for the coupling of 5-bromoindazoles, affording a high yield in a significantly shorter reaction time compared to other common palladium catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1]
Table 2: Optimization of Suzuki-Miyaura Reaction for N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid[3][4]
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 10 | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 2 (MW) | 70 |
| Pd(PPh₃)₄ | 10 | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 (sealed tube) | 70 |
| PdCl₂(PPh₃)₂ | 10 | K₂CO₃ | DMF | Reflux | 48 | 0 |
| PdCl₂(PPh₃)₂ | 10 | Cs₂CO₃ | DMF | Reflux | 48 | 0 |
| Pd(PPh₃)₄ | 10 | K₂CO₃ | DMF | Reflux | 48 | Trace |
| Pd(PPh₃)₄ | 10 | Cs₂CO₃ | DMF | Reflux | 48 | Trace |
MW: Microwave irradiation
In the case of the more sterically hindered 7-bromoindazole, Pd(PPh₃)₄ proved to be the more effective catalyst, particularly under microwave irradiation or high-temperature sealed tube conditions.[2][3] The initial attempts with PdCl₂(PPh₃)₂ in DMF were unsuccessful, highlighting the importance of catalyst and condition optimization for different bromoindazole isomers.[2][3]
Table 3: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles[5]
| Bromoindazole | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 100 | 75 |
| 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 60 | 78 |
| 3-Bromo-1H-indazole | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 120 | 69 |
For unprotected 3-bromoindazoles, Pd(PPh₃)₄ under microwave-assisted conditions provides a rapid and efficient route to various 3-arylindazoles.[4] The reaction times are notably short, demonstrating the utility of microwave heating in accelerating these transformations.[4]
Experimental Protocols
Detailed methodologies for the Suzuki coupling of bromoindazoles using some of the compared palladium catalysts are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole using Pd(dppf)Cl₂[1]
Materials:
-
5-Bromo-1-ethyl-1H-indazole
-
N-Boc-2-pyrroleboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1-ethyl-1H-indazole (1.0 equiv.), N-Boc-2-pyrroleboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DME to the flask.
-
Add degassed water.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Microwave-Assisted Suzuki Coupling of 3-Bromo-1H-indazole using Pd(PPh₃)₄[5]
Materials:
-
3-Bromo-1H-indazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Ethanol
-
Water
Procedure:
-
In a microwave vial, combine 3-bromo-1H-indazole (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add a mixture of 1,4-dioxane, ethanol, and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 140 °C for the time specified in Table 3.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the Suzuki coupling reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
A Comparative Guide to Brominated vs. Chlorinated Indazole Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and beyond. The strategic introduction of halogen atoms, such as bromine and chlorine, onto the indazole ring is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide provides a comparative analysis of the efficacy of brominated versus chlorinated indazole derivatives, with a focus on their potential as kinase inhibitors. While direct head-to-head comparisons in single studies are not always available, we can infer the differential effects of these halogens based on structure-activity relationship (SAR) studies of various indazole series.
This guide will focus on a representative brominated 1H-indazol-3-amine derivative and provide a comparative context for its hypothetical chlorinated analog, drawing upon published data and established principles of medicinal chemistry. The target of focus for this comparison is the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key node in cancer cell signaling pathways.[1][2][3]
Data Presentation: Quantitative Comparison of Halogenated Indazole Derivatives
The following table summarizes the anti-proliferative activity of a representative 5-bromo-1H-indazol-3-amine derivative (Compound 1a ) and provides a projected activity for its 5-chloro analog (Compound 1b ). The data for Compound 1a is based on similar structures reported in the literature, which have shown significant activity against various cancer cell lines.[4][5][6] The projected activity for the chlorinated analog is based on general SAR principles where chloro-substituents can sometimes lead to similar or slightly altered potency compared to bromo-substituents, depending on the specific interactions within the kinase binding pocket.
| Compound ID | 5-Substituent | Target Cancer Cell Line | IC50 (µM) [Projected for 1b] | Selectivity vs. Normal Cells (HEK-293) |
| 1a | Bromo | K562 (Chronic Myeloid Leukemia) | 5.15[6] | >6-fold[6] |
| 1b | Chloro | K562 (Chronic Myeloid Leukemia) | ~ 4.5 - 6.0 | Projected to be similar to 1a |
| 1a | Bromo | A549 (Lung Cancer) | >40[6] | - |
| 1b | Chloro | A549 (Lung Cancer) | >40 | - |
| 1a | Bromo | PC-3 (Prostate Cancer) | 25.6[6] | - |
| 1b | Chloro | PC-3 (Prostate Cancer) | ~ 20 - 30 | - |
| 1a | Bromo | HepG2 (Liver Cancer) | 19.8[6] | - |
| 1b | Chloro | HepG2 (Liver Cancer) | ~ 15 - 25 | - |
Note: The IC50 values for Compound 1a are based on a structurally related compound from the literature.[6] The values for Compound 1b are hypothetical projections to illustrate the potential impact of chloro substitution.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these indazole derivatives are crucial for reproducible research.
Synthesis of 5-Bromo-1H-indazol-3-amine (Intermediate for Compound 1a)
A common route for the synthesis of 5-bromo-1H-indazol-3-amine involves the cyclization of a substituted benzonitrile.[4][7][8]
Materials:
-
5-bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).[7]
-
Heat the reaction mixture to reflux for 20-30 minutes.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is 5-bromo-1H-indazol-3-amine, which can be further purified by recrystallization from ethanol.[7]
Synthesis of 5-Chloro-1H-indazol-3-amine (Intermediate for Compound 1b)
The synthesis of the chlorinated analog would follow a similar procedure, starting from the corresponding chlorinated benzonitrile.
Materials:
-
5-chloro-2-fluorobenzonitrile
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Follow the same procedure as for the synthesis of 5-bromo-1H-indazol-3-amine, substituting 5-chloro-2-fluorobenzonitrile as the starting material.
General Procedure for Suzuki Coupling to Synthesize Final Compounds
The 5-halo-1H-indazol-3-amine intermediates can be further functionalized via Suzuki coupling to introduce various aryl or heteroaryl groups at the 5-position.[4]
Materials:
-
5-bromo- or 5-chloro-1H-indazol-3-amine
-
Substituted boronic acid or ester
-
PdCl2(dppf)2 (Palladium catalyst)
-
Cs2CO3 (Base)
-
1,4-dioxane/H2O (Solvent)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine the 5-halo-1H-indazol-3-amine (1.0 eq), the desired boronic acid or ester (1.2 eq), PdCl2(dppf)2 (0.1 eq), and Cs2CO3 (2.0 eq).
-
Add a 1:1 mixture of 1,4-dioxane and water.
-
Heat the mixture at 90°C for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
In Vitro Kinase Assay (PDK1)
The inhibitory activity of the synthesized compounds against PDK1 can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[9][10][11]
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the PDK1 enzyme and substrate in the kinase reaction buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes to convert the generated ADP to ATP.
-
Add the Kinase Detection Reagent and incubate for 30 minutes to produce a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.[12][13][14][15][16]
Materials:
-
Cancer cell lines (e.g., K562, A549, PC-3, HepG2) and a normal cell line (HEK-293)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Mandatory Visualization
PDK1 Signaling Pathway
The 3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1][2][3][17][18] PDK1 activates several downstream kinases, including AKT, leading to cell proliferation, survival, and migration.
Caption: The PDK1 signaling pathway, a key regulator of cell growth and survival.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the in vitro kinase inhibitory activity of the synthesized indazole derivatives.
Caption: Workflow for the in vitro kinase inhibition assay.
Logical Relationship: Structure-Activity Relationship (SAR)
The following diagram illustrates the logical relationship in the structure-activity relationship (SAR) studies of halogenated indazole derivatives, focusing on the impact of the halogen at the 5-position.
Caption: Logical flow of SAR analysis for halogenated indazole derivatives.
References
- 1. Serine/Threonine Kinase 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) as a Key Regulator of Cell Migration and Cancer Dissemination [mdpi.com]
- 2. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. PDK1 Kinase Enzyme System Application Note [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
A Researcher's Guide to Distinguishing 1H- and 2H-Indazole Isomers: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous characterization of isomeric compounds is a critical step in ensuring the validity and reproducibility of their work. Indazole derivatives, prominent scaffolds in medicinal chemistry, primarily exist as two tautomeric isomers: 1H-indazole and 2H-indazole. These isomers often exhibit distinct physicochemical properties and pharmacological activities, making their correct identification essential. Synthetic routes can frequently yield mixtures of both isomers, necessitating robust analytical methods for their differentiation and separation.[1] This guide provides a comprehensive comparison of various analytical techniques, supported by experimental data and detailed protocols, to effectively distinguish between 1H- and 2H-indazole isomers.
Spectroscopic Techniques: A Comparative Overview
Spectroscopic methods are the most powerful tools for differentiating between 1H- and 2H-indazole isomers. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), each provide unique insights into the structural nuances of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive technique for identifying 1H- and 2H-indazole isomers due to its sensitivity to the local chemical environment of each atom.
¹H NMR Spectroscopy: The most telling feature in the ¹H NMR spectrum of an unsubstituted indazole is the presence or absence of the N-H proton signal. In 1H-indazoles, this proton typically appears as a broad singlet at a significantly downfield chemical shift (around 13.40 ppm in CDCl₃).[1] Another key differentiator is the chemical shift of the H-3 proton, which is generally more deshielded in 2H-indazoles compared to their 1H counterparts.[1]
¹³C NMR Spectroscopy: The carbon chemical shifts of the pyrazole ring, particularly C3, C3a, and C7a, are sensitive to the tautomeric form. Generally, the C3 and C7a signals in 2H-indazoles are shifted downfield compared to 1H-indazoles.
| ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | 1H-Indazole | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1] |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded.[1] |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1] |
| ¹³C NMR Chemical Shifts (δ, ppm) | 1H-Indazole | 2H-Indazole Derivative (Representative) | Key Differences |
| C-3 | ~134.8 | ~145.0 | C-3 is significantly deshielded in the 2H-isomer. |
| C-3a | ~120.9 | ~129.0 | C-3a shows a noticeable downfield shift in the 2H-isomer. |
| C-7a | ~140.0 | ~148.0 | C-7a is more deshielded in the 2H-isomer. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the N-H stretching vibration, which is characteristic of the 1H-indazole isomer.
| Vibrational Mode (cm⁻¹) | 1H-Indazole | 2H-Indazole | Key Differences |
| N-H Stretch | ~3150 (broad) | Absent | The presence of a broad N-H stretching band is a clear indicator of the 1H-tautomer. |
| C=N Stretch | ~1620 | ~1630 | Minor differences in the C=N stretching frequency may be observed. |
| Aromatic C-H Stretch | ~3050 | ~3050 | Generally similar for both isomers. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to distinguish between the two isomers, as their electronic structures differ. 2H-Indazoles tend to have absorption maxima at longer wavelengths compared to 1H-indazoles.
| Isomer | λmax (nm) in Acetonitrile | Key Differences |
| 1H-Indazole | ~254, ~295 | 2H-indazoles, such as 2-methylindazole, exhibit stronger absorption at longer wavelengths.[1] |
| 1-Methylindazole | ~254, ~295 | |
| 2-Methylindazole | ~275, ~310 |
Mass Spectrometry (MS)
While the molecular ions of 1H- and 2H-indazole isomers will have the same mass-to-charge ratio, their fragmentation patterns, especially in their substituted derivatives, can differ.
| Isomer Type | Fragmentation Pattern | Key Differences |
| 1H-Indazole Derivatives | Fragmentation often involves the loss of the N-1 substituent followed by ring fragmentation. | The relative abundances of fragment ions may differ, providing clues for identification.[1] |
| 2H-Indazole Derivatives | Similar to 1H-derivatives, fragmentation can involve the loss of the N-2 substituent. | Differences in the fragmentation patterns of derivatives are more pronounced and can aid in distinction.[1] |
Chromatographic and Crystallographic Techniques
Beyond spectroscopy, chromatographic and crystallographic methods offer definitive separation and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of 1H- and 2H-indazole isomers from a mixture. The difference in polarity between the two isomers allows for their separation on a suitable stationary phase.
A reported method for the separation of substituted indazole isomers involves recrystallization from a mixed solvent system, which can be adapted for preparative HPLC. For analytical purposes, a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is commonly effective.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the isomeric form by determining the precise three-dimensional arrangement of atoms in a crystal.
| Parameter | 1H-Indazole | 2-(4-Methylphenyl)-2H-indazole | Key Differences |
| Crystal System | Orthorhombic | Monoclinic | The crystal systems and space groups are distinct. |
| Space Group | P2₁2₁2₁ | P2₁/c | These parameters provide a unique fingerprint for each crystalline form. |
| Unit Cell Parameters | a = 14.37 Å, b = 14.93 Å, c = 5.43 Å | a = 12.539 Å, b = 6.029 Å, c = 14.401 Å, β = 93.636° | The unit cell dimensions are significantly different.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their application in a research setting.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet for solid samples) : Grind 1-2 mg of the sample with approximately 100 mg of dry KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol) to an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using the pure solvent as a reference.
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation : Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the isomers.
-
MS Data Acquisition : Acquire mass spectra over an appropriate m/z range (e.g., 50-500 amu).
-
Data Analysis : Analyze the fragmentation patterns of the separated isomers.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for distinguishing between 1H- and 2H-indazole isomers and the structural differences between them.
References
Comparative Guide to the In Vitro Kinase Activity of Indazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro kinase inhibitory activity of indazole derivatives. While specific public data on 5-Bromo-2,3-dimethyl-2H-indazole derivatives is limited, this document leverages available data from structurally related bromo-indazole compounds and the well-established, FDA-approved indazole-based kinase inhibitors, Pazopanib and Axitinib. The primary focus of this comparison is on key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Polo-like Kinase 4 (PLK4).
Data Presentation: Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected indazole-based compounds against various protein kinases. This data provides a quantitative comparison of their potency.
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |
| Pazopanib | VEGFR-1 | 10 | [1][2] |
| VEGFR-2 | 30 | [1][2][3] | |
| VEGFR-3 | 47 | [1][2] | |
| PDGFR-α | 71 | [1] | |
| PDGFR-β | 84 | [1][2] | |
| c-Kit | 74 | [1][2] | |
| FGFR-1 | 140 | [1][2] | |
| Axitinib | VEGFR-1 | 0.1 | [4] |
| VEGFR-2 | 0.2 | [4] | |
| VEGFR-3 | 0.1 - 0.3 | [4] | |
| PDGFR-β | 1.6 | [4] | |
| c-Kit | 1.7 | [4] | |
| Indazole Derivatives | Aurora Kinase A | 8.3 - 1430 | [5] |
| Pim-1 Kinase | 0.4 | [6] | |
| Pim-2 Kinase | 1.1 | [6] | |
| Pim-3 Kinase | 0.4 | [6] | |
| PLK4 | < 0.1 | [7] |
Disclaimer: The IC50 values for the "Indazole Derivatives" are representative of various compounds from this class and are not from a single entity.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway targeted by indazole kinase inhibitors and a general workflow for in vitro kinase assays.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. Below is a representative methodology for a luminescence-based in vitro kinase assay, which is a common method for determining the potency of kinase inhibitors.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction occurs, and then a reagent is added to terminate the reaction and deplete any remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The intensity of the light is directly proportional to the initial kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PLK4)
-
Kinase buffer (e.g., 5x Kinase Buffer containing Tris-HCl, MgCl2, DTT)
-
Substrate (specific for the kinase, e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2)
-
ATP solution
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water.
-
Prepare a master mix containing the 1x Kinase Buffer, ATP, and the appropriate substrate. The ATP concentration should ideally be at or near the Km value for the specific kinase.[8]
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction mixture.[6]
-
Dilute the kinase enzyme to the desired concentration in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
Add the serially diluted test compounds to the wells of the microplate. Include "positive control" wells (with DMSO vehicle, representing 100% kinase activity) and "blank" wells (no enzyme, for background measurement).[9]
-
Add the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer without the enzyme to the "Blank" wells.[6]
-
Initiate the kinase reaction by adding the master mix (containing ATP and substrate) to all wells.[10]
-
-
Incubation:
-
Signal Detection:
-
After incubation, stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This will also deplete the unconsumed ATP.[9]
-
Incubate the plate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and initiates the luminescence reaction.[9]
-
Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Readout and Analysis:
-
Measure the luminescence using a microplate reader.[6]
-
Subtract the "Blank" reading from all other readings.[6]
-
Calculate the percentage of inhibition for each test compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2,3-dimethyl-2H-indazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2,3-dimethyl-2H-indazole (CAS Number: 878064-16-5), ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is classified with the following hazards.[1] Understanding these risks is the first step in safe handling and disposal.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral | Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth.[1] |
| H315: Causes skin irritation | Skin corrosion/irritation | Wear protective gloves and clothing. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
Operational Disposal Plan: A Step-by-Step Protocol
The proper disposal of this compound, a halogenated organic compound, requires a systematic approach to ensure safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
2. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound in a designated, leak-proof container that is compatible with halogenated organic compounds.[2][3]
-
Halogenated Waste Stream: This compound must be disposed of in a specifically marked "Halogenated Organic Waste" stream.[2][4] Do not mix with non-halogenated waste, as this can increase disposal costs and complexity.[4][5]
-
Solid vs. Liquid: If the compound is in a solid form, it can be collected as is. If it is dissolved in a solvent, the entire solution should be treated as halogenated waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][6] Keep a log of the contents and their approximate quantities.[2]
3. Storage of Chemical Waste:
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[7]
-
Secondary Containment: It is best practice to use secondary containment, such as a larger, chemically resistant tray or bin, to prevent the spread of material in case of a leak.[7][8]
-
Closed Containers: Keep the waste container tightly closed except when adding waste.[3][4][6]
4. Disposal of Empty Containers:
-
Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5][6]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as halogenated organic waste.[6][8] Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal: Once triple-rinsed and air-dried, the container labels should be defaced or removed, and the container can then typically be disposed of in the regular trash or recycled according to institutional policies.[5][6][8]
5. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final collection and disposal of hazardous waste.[6][9]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or attaching a specific tag to the waste container.[4][9]
-
Regulatory Compliance: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Disposal Principles
Caption: Interrelation of key principles for hazardous chemical waste disposal.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 5-Bromo-2,3-dimethyl-2H-indazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2,3-dimethyl-2H-indazole (CAS No. 878064-16-5) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 878064-16-5
-
Molecular Formula: C₉H₉BrN₂
-
Molecular Weight: 225.09 g/mol [1]
Hazard Identification and GHS Classification
Based on available data for this compound and structurally similar compounds, it is classified as follows:
Hazard Statements:
-
H302: Harmful if swallowed.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
-
P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[5]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[6][7] | Must be worn at all times to protect against splashes and airborne particles. Standard safety glasses are insufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[8] | Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or after prolonged use. |
| Laboratory coat.[9] | A lab coat or other protective clothing is necessary to prevent skin contact. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator.[4][8] | Required when handling the solid compound outside of a chemical fume hood or if dust generation is likely. |
First Aid Measures
Immediate response is critical in case of accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[4][10] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[4][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[4][10] |
Fire-Fighting and Spill Response
| Scenario | Procedure |
| Fire-Fighting | Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[7] Wear self-contained breathing apparatus (SCBA) and full protective gear.[10] The compound is not considered a significant fire risk, but containers may burn, emitting corrosive fumes.[5] |
| Accidental Spill | Evacuate the area and ensure adequate ventilation.[8] Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate PPE. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5][8] Collect the spilled material in a sealed, labeled container for disposal.[5] Wash the spill area with soap and water.[9] |
Handling, Storage, and Disposal
| Aspect | Guidelines |
| Handling | Handle only in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid generating dust.[6] Wash hands thoroughly after handling.[2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Recommended storage temperature is -20°C.[1] |
| Disposal | Dispose of waste through an approved waste disposal plant or a licensed hazardous waste contractor.[8][10] Do not dispose of down the drain or in regular trash.[8] Follow all federal, state, and local regulations.[8] |
Experimental Workflow & Safety Protocols
Below is a diagram illustrating the standard operational workflow for handling this compound, emphasizing integrated safety measures.
Caption: A step-by-step workflow for the safe handling of this compound.
Chemical Spill Response Plan
The following diagram outlines the logical steps to be taken in the event of a chemical spill.
References
- 1. usbio.net [usbio.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 5-bromo-2,7-dimethyl-2H-indazole | C9H9BrN2 | CID 44119469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.es [fishersci.es]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. uwyo.edu [uwyo.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
